Bobcat339
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGOOYCNTEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bobcat339
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bobcat339 has emerged as a molecule of significant interest in epigenetic research and drug development. Initially identified as a selective inhibitor of Ten-Eleven Translocation (TET) enzymes 1 and 2, its primary mechanism of action is now understood to be the induction of TET3 protein degradation. This guide provides a comprehensive overview of the technical details surrounding this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways. The information presented is intended to support further research and development of this compound and similar molecules as potential therapeutics.
Core Mechanism of Action: TET3 Protein Degradation
Subsequent research has clarified that the primary and more potent mechanism of action of this compound is the targeted degradation of the TET3 protein.[1][2][3] This occurs through a novel mechanism where this compound acts as a "molecular glue," enhancing the interaction between TET3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] This enhanced proximity facilitates the polyubiquitination of TET3, marking it for subsequent degradation by the proteasome.[2][3] This targeted degradation of TET3 has been shown to be the basis for the therapeutic effects of this compound observed in preclinical models of various diseases.
The Controversial Role of TET1/TET2 Inhibition
This compound was first described as a selective, cytosine-based inhibitor of TET1 and TET2 enzymes.[4] However, the inhibitory activity of this compound against TET1 and TET2 has since been shown to be dependent on the presence of contaminating Copper(II) ions.[5] In the absence of Cu(II), this compound exhibits minimal to no direct inhibitory effect on the catalytic activity of TET1 and TET2.[5] Therefore, while the initial findings are part of the molecule's history, the focus of current research has shifted to its TET3 degradation activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, focusing on its TET3 degradation activity and its historical, controversial TET1/TET2 inhibitory activity.
| Parameter | TET3 | TET2 | TET1 | Reference |
| EC50 for Degradation | 0.05 µM | 3.96 µM | 8.51 µM | [3] |
| Selectivity (fold vs TET3) | - | ~79x | ~170x | [3] |
Caption: Potency and selectivity of this compound-induced degradation of TET family proteins.
| Parameter | TET1 | TET2 | DNMT3a | Reference |
| IC50 (in the presence of Cu(II)) | 33 µM | 73 µM | > 500 µM | [4][5] |
Caption: Historical IC50 values for this compound as a TET1/TET2 inhibitor.
Signaling and Experimental Workflow Diagrams
This compound-Mediated TET3 Degradation Pathway
References
- 1. Epigenetic regulation of DNA repair gene program by Hippo/YAP1-TET1 axis mediates sorafenib resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET3-overexpressing macrophages are a unifying pathogenic feature with therapeutic potential in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TET3 in macrophages provides a concept strategy for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beelerlab.ws.gc.cuny.edu [beelerlab.ws.gc.cuny.edu]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Bobcat339 TET Enzyme Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Bobcat339 and its role in the inhibition of Ten-eleven translocation (TET) enzymes. This document details its mechanism of action, including the critical involvement of copper(II), summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated biochemical pathways and experimental workflows.
Core Inhibition Pathway: A Tale of a Molecule and a Metal Ion
This compound was initially identified as a promising cytosine-based, selective inhibitor of TET1 and TET2 enzymes, which are critical epigenetic modifiers responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[1][2] The proposed mechanism suggested that this compound's 5-chlorocytosine headgroup mimics the natural substrate 5mC, allowing it to bind to the active site of TET enzymes.[1] However, subsequent research has revealed a more complex mechanism of action, highlighting that the inhibitory activity of this compound is significantly enhanced by, and largely dependent on, the presence of contaminating Copper(II) [Cu(II)].[3]
Highly purified this compound on its own demonstrates minimal inhibitory activity against TET1 and TET2.[3] The potent inhibition observed in initial studies is now understood to be a result of a complex formed between this compound and Cu(II).[3] This this compound-Cu(II) complex is a more potent inhibitor of TET enzymes than either this compound or Cu(II) alone.[3] This finding is critical for the design and interpretation of experiments utilizing this compound and underscores the importance of rigorous purification and characterization of small molecule inhibitors.
The inhibition of TET enzymes by the this compound-Cu(II) complex leads to a reduction in global 5hmC levels in cells.[4] This, in turn, can alter gene expression patterns. For instance, in breast cancer cells, this compound treatment has been shown to block the IL-1β-induced demethylation and subsequent expression of pro-inflammatory cytokines IL-6 and IL-8.[1] In other contexts, this compound-mediated TET inhibition has been linked to the suppression of osteoblast differentiation through increased methylation of the Sp7 promoter[5] and has been shown to induce apoptosis in Diffuse Intrinsic Pontine Glioma (DIPG) cells.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this compound's inhibitory activity. It is important to note that the IC50 values reported in early studies may reflect the activity of this compound in the presence of contaminating Cu(II).
| Parameter | Target | Value | Cell Line/System | Notes | Reference |
| IC50 | TET1 | 33 µM | Recombinant Human TET1 | Activity is likely dependent on Cu(II) contamination. | [4] |
| IC50 | TET2 | 73 µM | Recombinant Human TET2 | Activity is likely dependent on Cu(II) contamination. | [4] |
| 5hmC Reduction | Global | Significant | HT-22 Mouse Hippocampal Neurons | 10 µM this compound for 24 hours. | [4] |
| Apoptosis Induction | DIPG Cells | 4-10 fold increase in Cleaved Caspase 3 | JHH-DIPG1 | --- | [6] |
| Proliferation Suppression | DIPG Cells | 25% reduction in BrdU+ cells | JHH-DIPG1 | at 50 µM. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the characterization of this compound. These protocols are synthesized from the available scientific literature.
In Vitro TET Enzyme Inhibition Assay (LC-MS/MS-based)
This protocol is for quantifying the direct inhibitory effect of this compound on the enzymatic activity of recombinant TET proteins.
a. Materials:
-
Recombinant human TET1 or TET2 catalytic domain
-
Hemimethylated synthetic oligonucleotide substrate (e.g., a 30-mer duplex containing a single 5mC)
-
This compound (with and without Cu(II) supplementation for comparison)
-
CuSO4 solution
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM α-ketoglutarate, 1 mM L-ascorbic acid, 100 µM Fe(NH4)2(SO4)2, 1 mM DTT
-
DNA LoBind tubes
-
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) system
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 1 µM of the hemimethylated DNA substrate, and 0.5 µM of the recombinant TET enzyme.
-
Add this compound to the desired final concentration (e.g., a range from 1 µM to 500 µM). For control experiments, add DMSO vehicle. To test the effect of copper, add a known concentration of CuSO4 with and without this compound.
-
Incubate the reactions at 37°C for a specified time course (e.g., 5, 20, 60 minutes).
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.5% formic acid).
-
Digest the DNA substrate to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-ESI-MS/MS to quantify the levels of 5mC, 5hmC, 5fC, and 5caC.
-
Calculate the percent inhibition by comparing the amount of oxidized products in the this compound-treated samples to the vehicle control.
Cellular 5-hydroxymethylcytosine (5hmC) Dot Blot Assay
This protocol is for assessing the ability of this compound to inhibit TET activity within a cellular context by measuring global 5hmC levels.
a. Materials:
-
Cell line of interest (e.g., Hep3B, HT-22)
-
Cell culture medium and reagents
-
This compound
-
DNA extraction kit
-
Nitrocellulose or PVDF membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC (e.g., rabbit anti-5hmC)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM) or DMSO vehicle for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the DNA concentration and denature it by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or PVDF membrane.
-
UV crosslink the DNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for the amount of DNA loaded, the membrane can be stripped and re-probed with an antibody against a single-stranded DNA or stained with methylene blue.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated TET enzyme inhibition.
Caption: Workflow for assessing this compound's inhibitory activity.
References
- 1. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosine-Based TET Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
Bobcat339: A Critical Guide for Epigenetic Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Bobcat339 has emerged as a widely discussed small molecule in the field of epigenetics, initially presented as a selective inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These Fe(II) and α-ketoglutarate-dependent dioxygenases are crucial for DNA demethylation through the oxidation of 5-methylcytosine (5mC). This guide provides an in-depth technical overview of this compound, including its proposed mechanism of action, a critical evaluation of its inhibitory activity, detailed experimental protocols for its assessment, and its effects on downstream signaling pathways. A significant focus of this document is the critical consideration of findings that attribute the inhibitory effects of this compound preparations to contaminating Copper(II) (Cu(II)), a crucial factor for any researcher employing this tool.
Introduction to TET Enzymes and the Role of Inhibitors
The epigenetic landscape is dynamically regulated, with DNA methylation being a key modification influencing gene expression. The TET enzymes (TET1, TET2, and TET3) initiate the process of active DNA demethylation by converting 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] This process is fundamental for cellular differentiation, development, and maintaining cell identity.[1] Dysregulation of TET enzyme activity is implicated in various diseases, including cancer, making pharmacological modulation of these enzymes a significant area of therapeutic interest. Small molecule inhibitors of TET enzymes, such as the purported inhibitor this compound, are therefore valuable tools for dissecting the biological roles of DNA demethylation and for exploring potential therapeutic strategies.
This compound: Mechanism of Action and a Critical Caveat
This compound is a cytosine-based compound initially reported as a potent and selective inhibitor of TET1 and TET2.[2] The proposed mechanism involves the binding of its cytosine-like headgroup to the active site of the TET enzyme, thereby competitively inhibiting the binding of the natural substrate, 5mC.[3] This was expected to prevent the oxidation of 5mC, leading to a decrease in global 5hmC levels and subsequent alterations in gene expression.
However, a critical finding that must be at the forefront of any research involving this compound is the discovery that its inhibitory activity may be mediated by contaminating Cu(II).[4][5] Independent studies have shown that highly purified this compound has minimal inhibitory effect on TET enzymes, while the inhibitory activity of commercial preparations correlates directly with their Cu(II) content.[4][5] Therefore, researchers using this compound must exercise extreme caution and implement rigorous controls to ascertain the true source of any observed biological effects.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound. It is imperative to interpret these values in the context of the potential for Cu(II) contamination as discussed in the previous section.
| Parameter | TET1 | TET2 | Reference |
| IC50 | 33 µM | 73 µM | [2][6][7][8][9] |
Table 1: Reported In Vitro Inhibitory Activity of this compound against TET Enzymes.
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| HT-22 | 10 µM | 24 hours | Significant reduction in global 5hmC levels | [2][6][8] |
| Hep3B | 50 µM | 48 hours | No reduction in genomic 5hmC levels with copper-free this compound | [10] |
| DIPG cells | 10-50 µM | Not Specified | Suppression of proliferation | [11] |
| C2C12 cells | Not Specified | Not Specified | Increased global 5mC and decreased global 5hmC | [12] |
| MCF-7 cells | Not Specified | Not Specified | Suppression of IL-1β–induced production of IL-6 and IL-8 | [13] |
Table 2: Cellular Effects of this compound in Various Experimental Systems.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on TET enzyme activity and DNA methylation status.
In Vitro TET Enzyme Inhibition Assay (LC-MS/MS)
This protocol is designed to quantitatively measure the formation of 5hmC from a 5mC-containing DNA substrate in the presence of recombinant TET enzyme and this compound.
Materials:
-
Recombinant human TET1 or TET2 catalytic domain
-
5mC-containing DNA duplex substrate
-
α-ketoglutarate
-
Fe(II) source (e.g., (NH4)2Fe(SO4)2)
-
Ascorbate
-
HEPES buffer (pH 7.5)
-
This compound (with and without Cu(II) controls)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, ascorbate, and the 5mC-containing DNA substrate.
-
Add the recombinant TET enzyme to the reaction mixture.
-
Add this compound at various concentrations (a vehicle control, e.g., DMSO, should be included). To address the controversy, parallel experiments with Cu(II) alone and purified this compound are essential.
-
Initiate the reaction by adding the Fe(II) solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Digest the DNA to nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the digested samples by LC-MS/MS to quantify the levels of 5hmC and 5mC.
-
Calculate the percent inhibition of TET activity by comparing the 5hmC levels in the this compound-treated samples to the vehicle control.
Cellular 5-hydroxymethylcytosine (5hmC) Dot Blot Assay
This protocol provides a semi-quantitative method to assess global 5hmC levels in genomic DNA from cells treated with this compound.
Materials:
-
Cultured cells (e.g., HT-22, Hep3B)
-
This compound
-
DNA extraction kit
-
NaOH
-
Ammonium acetate
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and duration. Include a vehicle control.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the DNA concentration.
-
Denature a fixed amount of DNA from each sample by adding NaOH and heating at 95-100°C for 5-10 minutes.
-
Neutralize the samples with ammonium acetate and place on ice.
-
Spot the denatured DNA onto a positively charged nylon membrane.
-
Allow the membrane to air dry and then crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensity using densitometry software. To control for DNA loading, the membrane can be stained with Methylene Blue.
Signaling Pathways and Downstream Effects
Inhibition of TET enzymes can have profound effects on various signaling pathways due to altered DNA methylation patterns in the promoter and enhancer regions of key regulatory genes.
TET-Mediated Regulation of Gene Expression
TET enzymes are recruited to specific genomic loci by transcription factors, where they mediate demethylation and influence gene expression. The inhibition of TETs can therefore lead to hypermethylation of tumor suppressor gene promoters or hypomethylation of oncogenes, depending on the cellular context.
Impact on Major Signaling Pathways
Research has indicated that TET enzymes play a role in the regulation of several key signaling pathways implicated in development and disease:
-
WNT Signaling: TET enzymes can demethylate the promoters of WNT pathway inhibitors such as DKK and SFRP genes, thereby suppressing WNT signaling.[14] Inhibition of TETs could potentially lead to the silencing of these inhibitors and aberrant activation of the WNT pathway.
-
TGF-β Signaling: TET3 has been shown to demethylate the precursor of miR-3d, which in turn inhibits the TGF-β pathway.[14] Conversely, the TGF-β pathway can stimulate the expression of DNMTs, which antagonize TET function.
-
NOTCH Signaling: TET2 and TET3 are involved in the regulation of NOTCH signaling components.[14] Dysregulation of TET activity could therefore impact cellular processes controlled by NOTCH, such as cell fate decisions.
Conclusion and Future Directions
This compound has been a notable compound in the study of epigenetics, initially promising a new tool for the selective inhibition of TET enzymes. However, the critical finding that its inhibitory activity may be an artifact of Cu(II) contamination necessitates a re-evaluation of its utility and a call for stringent experimental controls. For researchers and drug development professionals, this underscores the importance of verifying the purity and mechanism of action of chemical probes.
Future research should focus on developing and validating novel, specific, and non-toxic TET inhibitors. The exploration of the downstream consequences of TET inhibition remains a fertile ground for understanding disease pathogenesis and identifying new therapeutic targets. The story of this compound serves as a crucial case study in the rigorous validation required for chemical tools in biological research.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dot blot analysis of 5-hydroxymethylation (5-hmC) [bio-protocol.org]
- 4. raybiotech.com [raybiotech.com]
- 5. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diagenode.com [diagenode.com]
- 7. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dot blot protocol for 5-hydroxymethylcytosine monoclonal rat antibody [diagenode.com]
- 12. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.cuni.cz [publications.cuni.cz]
- 14. oatext.com [oatext.com]
Bobcat339: A Technical Guide to its Role in DNA Demethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bobcat339 is a novel, cytosine-based small molecule inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, which are central to the process of active DNA demethylation. This technical guide provides an in-depth overview of this compound, its mechanism of action, its utility as a research tool, and the critical experimental findings that have shaped our understanding of its function. A significant focus is placed on the emerging evidence suggesting that the inhibitory activity of this compound is potentiated by the presence of copper(II) ions. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows as visual diagrams to facilitate a comprehensive understanding for researchers in epigenetics and drug development.
Introduction to this compound and DNA Demethylation
DNA methylation, primarily the addition of a methyl group to the 5th position of cytosine (5-methylcytosine or 5mC), is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The removal of this methyl mark, or DNA demethylation, is equally important for dynamic gene regulation. The TET family of dioxygenases (TET1, TET2, and TET3) initiates active DNA demethylation by iteratively oxidizing 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] These oxidized forms can then be recognized and excised by the base excision repair (BER) machinery, leading to the restoration of an unmodified cytosine.
This compound has emerged as a valuable chemical probe for studying the functional roles of TET enzymes and the consequences of inhibiting DNA demethylation. It is a selective inhibitor of TET1 and TET2, with significantly less activity against DNA methyltransferases (DNMTs), making it a useful tool to dissect the specific contributions of the demethylation pathway.[2]
Mechanism of Action
This compound is a cytosine analog designed to competitively inhibit the binding of 5mC to the active site of TET enzymes. Initial studies reported its efficacy in the mid-micromolar range.[2]
The Role of Copper(II)
Subsequent research has revealed a critical and nuanced aspect of this compound's inhibitory activity. A study by Weirath et al. (2022) demonstrated that the inhibitory potency of this compound is significantly enhanced by, or perhaps entirely dependent on, the presence of contaminating copper(II) (Cu(II)) ions.[3] Preparations of this compound that were rigorously purified to remove trace metals showed minimal TET inhibition, whereas the introduction of Cu(II) restored its inhibitory effect. This suggests that a this compound-Cu(II) complex may be the active inhibitory species. Researchers using this compound should, therefore, be aware of the potential variability in its efficacy due to trace metal contamination in different commercial preparations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | TET1 | TET2 | DNMT3a | Reference |
| IC₅₀ | 33 µM | 73 µM | > 500 µM | [2] |
| Table 1: In vitro inhibitory activity of this compound against TET and DNMT enzymes. |
| Cell Line | Treatment | Effect on 5hmC | Effect on 5mC | Reference |
| HT-22 | 10 µM this compound for 24h | Significantly reduced | Not reported | [2] |
| C2C12 | This compound (concentration not specified) | Decreased | Increased | [1] |
| Table 2: Cellular effects of this compound on global 5hmC and 5mC levels. |
| Gene | Effect of this compound | Cell Line | Reference |
| Sp7 | Increased promoter 5mC | C2C12 | [1] |
| Osteoblast marker genes | Inhibited expression | C2C12 | [1] |
| Table 3: Effects of this compound on gene-specific methylation and expression. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on the descriptions provided in the referenced publications.
In Vitro TET Inhibition Assay (ELISA-based)
This protocol is adapted from Chua GNL, et al. ACS Med Chem Lett. 2019.[2]
-
Prepare a 5mC-coated plate: A 96-well plate is coated with a DNA substrate containing 5mC.
-
Enzyme Reaction:
-
Add recombinant human TET1 or TET2 enzyme to each well.
-
Add the necessary co-factors: Fe(II) and α-ketoglutarate.
-
Add this compound at various concentrations (e.g., from 0.1 µM to 500 µM). A DMSO control is used for baseline activity.
-
Incubate the plate to allow the enzymatic reaction to proceed (oxidation of 5mC to 5hmC).
-
-
Detection of 5hmC:
-
Wash the plate to remove the enzyme and inhibitor.
-
Add a primary antibody specific for 5hmC.
-
Incubate to allow antibody binding.
-
Wash to remove unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow binding.
-
Wash to remove unbound secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Global 5hmC and 5mC by LC-MS/MS
This protocol is based on the methodology described in Weirath NA, et al. ACS Med Chem Lett. 2022.[3]
-
Genomic DNA Extraction: Extract genomic DNA from cells treated with this compound or a vehicle control using a standard DNA extraction kit.
-
DNA Digestion: Digest the genomic DNA to single nucleosides using a cocktail of enzymes (e.g., DNA degradase plus).
-
LC-MS/MS Analysis:
-
Inject the digested DNA sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Perform multiple reaction monitoring (MRM) to detect and quantify the parent and daughter ions specific for deoxycytidine, 5-methyldeoxycytidine, and 5-hydroxymethyldeoxycytidine.
-
-
Data Analysis: Calculate the percentage of 5mC and 5hmC relative to the total cytosine content by creating standard curves with known amounts of each nucleoside.
Methylated DNA Immunoprecipitation (MeDIP)
This protocol is based on the description in the study of this compound's effect on osteoblast differentiation.[1]
-
Genomic DNA Extraction and Sonication: Isolate genomic DNA from treated and control cells and sonicate it to produce fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Denature the DNA fragments by heating.
-
Incubate the denatured DNA with an antibody specific for 5mC.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads to remove non-specifically bound DNA.
-
-
Elution and DNA Purification: Elute the methylated DNA from the beads and purify it.
-
Analysis:
-
Quantitative PCR (qPCR): Use primers specific for the promoter region of a target gene (e.g., Sp7) to quantify the enrichment of methylated DNA in the immunoprecipitated fraction relative to the input DNA.
-
Bisulfite Sequencing: Treat the immunoprecipitated DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Amplify the region of interest by PCR and sequence to determine the methylation status of individual CpG sites.
-
Luciferase Reporter Assay for Promoter Activity
This protocol is based on the principles of promoter activity assays used to study the effect of this compound on Sp7 promoter activity.[1]
-
Construct Preparation: Clone the promoter region of the gene of interest (e.g., Sp7) upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect the reporter construct and a control vector expressing a different luciferase (e.g., Renilla luciferase for normalization) into the desired cell line (e.g., C2C12).
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the luciferase enzymes.
-
Measure the activity of the experimental luciferase (firefly) and the control luciferase (Renilla) using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between treated and control cells to determine the effect of this compound on promoter activity.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound's function and its experimental investigation.
Figure 1: Mechanism of DNA demethylation and inhibition by this compound.
Figure 2: Signaling pathway of this compound in osteoblast differentiation.
Figure 3: Experimental workflow for MeDIP-qPCR analysis.
Conclusion
This compound is a potent tool for the study of DNA demethylation, providing a means to selectively inhibit TET enzymes. Its application has been instrumental in elucidating the role of TET-mediated demethylation in processes such as osteoblast differentiation. However, the discovery of the critical role of Cu(II) in its inhibitory activity highlights the importance of careful characterization of chemical probes in biological research. This guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a summary of its known effects and mechanism of action. As research in epigenetics continues to evolve, the informed use of chemical tools like this compound will be essential for uncovering the complex regulatory networks that govern cellular function.
References
- 1. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Bobcat339: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bobcat339, a novel synthetic cytosine derivative, has emerged as a molecule of significant interest in the field of epigenetics. Initially identified as a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, it held promise for therapeutic applications in oncology and neurology. However, subsequent research has introduced a critical re-evaluation of its mechanism of action, suggesting that its observed biological effects may be attributable to trace metal contamination from its synthesis. This whitepaper provides a comprehensive technical overview of this compound, detailing its discovery, synthesis, the controversy surrounding its mode of action, and relevant experimental protocols.
Discovery and Nomenclature
This compound was first synthesized in 2017 in the laboratory of Assistant Professor of Chemistry and Biochemistry Andrew Kennedy at Bates College.[1][2] The name is a tribute to the college mascot, the Bobcat, and the specific page number (339) in the research notebook of Haoyu Sun, the student who first synthesized the molecule.[2][3] The discovery was the culmination of a project involving seven undergraduate students who are co-authors of the initial publication.[2] The full chemical name for this compound is 1-([1,1′-Biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one .[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key step in the reported synthesis is a Chan-Lam coupling reaction, which utilizes a copper acetate catalyst to join 5-chlorocytosine with a biphenylboronic acid.[4] Following the reaction, purification steps such as flash chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the final product.[3] The initial publication noted the final product as a "green powder".[4]
Proposed Mechanism of Action and Controversy
Initial Findings: TET Enzyme Inhibition
The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC).[4][5][6] This process is fundamental to gene regulation, and its dysregulation is implicated in various diseases, including cancer.[5][6]
This compound was designed as a cytosine-based inhibitor of TET enzymes.[3][5][7] Initial studies reported that this compound exhibited mid-micromolar inhibitory activity against TET1 and TET2, with no significant inhibition of DNA methyltransferase 3a (DNMT3a).[5][7][8] These findings positioned this compound as a valuable tool for studying epigenetic pathways and a potential therapeutic agent.[5][7]
A Contradictory Finding: The Role of Copper(II) Contamination
Subsequent research published in 2022 has challenged the initial findings regarding this compound's mechanism of action.[4][6] This later study suggests that the observed TET inhibition is not an intrinsic property of the this compound molecule itself, but rather a result of contaminating copper(II) (Cu(II)) ions remaining from the synthesis process.[4][6]
The researchers noted that the Chan-Lam coupling reaction used in the synthesis employs a copper catalyst.[4] Their experiments demonstrated that the inhibitory activity of commercially available and independently synthesized batches of this compound directly correlated with the level of Cu(II) contamination.[4][6] When rigorously purified to remove trace copper, this compound showed minimal to no inhibitory activity against TET1 and TET2 at the previously reported concentrations.[4][6] These findings suggest that the initial reports of this compound as a direct TET inhibitor may be inaccurate, and that the observed biological effects could be due to the presence of copper.
Biological and Therapeutic Potential
Despite the controversy surrounding its direct target, this compound has been investigated for its potential in various therapeutic areas:
-
Cancer: DNA methylation is a key factor in the progression of cancer.[1] By potentially influencing this process, this compound was initially explored for its anti-cancer properties.[1][2]
-
Memory and Neurological Disorders: DNA methylation is also crucial for long-term memory formation.[1] The potential to modulate this pathway led to investigations into this compound's effects on memory.[1][2]
-
SARS-CoV-2: One study suggested that this compound could suppress SARS-CoV-2 replication, potentially through a multi-target mechanism involving viral proteins like nsp16.[9]
-
Chronic Diseases: More recent research has explored this compound's ability to target and eliminate pathogenic macrophages by inducing the degradation of TET3 protein, suggesting its potential in treating chronic inflammatory diseases like MASH, non-small cell lung cancer, and endometriosis.[10][11]
It is important to note that the interpretation of these biological effects must now consider the potential role of copper contamination.
Quantitative Data
The following table summarizes the initially reported inhibitory concentrations (IC50) of this compound against TET enzymes. It is crucial to interpret this data in light of the subsequent findings regarding copper contamination.
| Enzyme | IC50 (μM) | Reference |
| TET1 | 33 | [7][8][12][13] |
| TET2 | 73 | [7][8][12][13] |
| DNMT3a | No inhibition | [5][7][8] |
Experimental Protocols
In Vitro TET Enzyme Inhibition Assay (as initially described)
This protocol outlines the general steps used to assess the inhibitory activity of this compound on TET enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the catalytic domain of the human TET enzyme (TET1 or TET2), a hemimethylated DNA oligomer substrate, and a buffer solution.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).
-
Quantification of 5hmC: The amount of 5hmC produced is quantified using methods such as isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in 5hmC production is determined as the IC50 value.
Cellular Assay for 5hmC Levels
This protocol describes a method to assess the effect of this compound on global 5hmC levels in cells.
-
Cell Culture: A suitable cell line (e.g., HT-22) is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Genomic DNA Extraction: Genomic DNA is extracted from the treated and control cells.
-
5hmC Quantification: The global levels of 5hmC in the genomic DNA are quantified using techniques such as dot blot analysis or LC-MS/MS. A significant decrease in 5hmC levels in this compound-treated cells would initially have been interpreted as evidence of TET inhibition.[4]
Visualizations
Caption: Proposed and revised mechanisms of TET enzyme inhibition by this compound.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion and Future Directions
This compound serves as a compelling case study in the complexities of drug discovery and the critical importance of rigorous chemical characterization. While the initial discovery highlighted its potential as a selective TET inhibitor, subsequent research has cast doubt on this mechanism, attributing its activity to copper contamination. This underscores the necessity for researchers to ensure the purity of small molecule inhibitors and to consider the potential confounding effects of residual catalysts from synthesis.
Future research on this compound should focus on:
-
Definitive elucidation of its mechanism of action: Further studies are needed to confirm or refute the copper contamination hypothesis and to explore other potential biological targets.
-
Synthesis of copper-free analogs: The development of synthetic routes that avoid copper catalysts would allow for the unambiguous assessment of the intrinsic activity of the this compound scaffold.
-
Re-evaluation of biological data: The existing biological data for this compound should be re-interpreted in the context of potential copper-mediated effects.
For scientists working with this compound, it is imperative to ascertain the purity of the compound and to include appropriate controls to account for potential metal ion contamination in their experiments. This will be crucial for the accurate interpretation of experimental results and for advancing our understanding of the true biological role of this intriguing molecule.
References
- 1. thebatesstudent.com [thebatesstudent.com]
- 2. Announcing this compound: a student-invented molecule with pharmaceutical promise | News | Bates College [bates.edu]
- 3. Buy this compound (EVT-263534) [evitachem.com]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | TET enzyme inhibitor | CAS 2280037-51-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. US11504369B2 - Cytosine-based TET enzyme inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecule Shows Promise for MASH, Endometriosis, and Other Chronic Diseases < Yale School of Medicine [medicine.yale.edu]
- 11. vaultbio.com [vaultbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ambeed.com [ambeed.com]
The Evolving Landscape of TET Inhibition: A Technical Guide to Bobcat339's Effect on 5-hydroxymethylcytosine (5hmC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epigenetic mark 5-hydroxymethylcytosine (5hmC), generated by the Ten-Eleven Translocation (TET) family of dioxygenases, is a critical regulator of gene expression and cellular identity. The small molecule Bobcat339 was initially reported as a promising cytosine-based inhibitor of TET enzymes, capable of reducing global 5hmC levels and offering a valuable tool for epigenetic research and potential therapeutic development. However, subsequent investigations have revealed a more complex mechanism of action, with evidence suggesting that the inhibitory activity of commercial this compound preparations is mediated by contaminating copper(II) ions. This technical guide provides an in-depth analysis of the reported effects of this compound on 5hmC levels, presenting the quantitative data from key studies, detailing the experimental protocols used, and visualizing the proposed signaling and experimental workflows. A critical evaluation of the current understanding of this compound's mechanism is offered to guide researchers in the interpretation of past and future studies involving this compound.
Introduction: The Role of TET Enzymes and 5hmC in Epigenetics
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to cytosine residues, primarily at CpG dinucleotides. This process, catalyzed by DNA methyltransferases (DNMTs), is generally associated with transcriptional repression. The TET family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in active DNA demethylation.[1][2] They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] These oxidized forms of 5mC can lead to passive DNA demethylation by inhibiting the maintenance activity of DNMT1 during DNA replication or can be actively reverted to unmodified cytosine through the base excision repair pathway. The abundance and distribution of 5hmC are dynamically regulated and have significant implications for gene expression, cell differentiation, and development.[3] Dysregulation of TET activity and 5hmC levels has been implicated in various diseases, including cancer, making TET enzymes attractive therapeutic targets.[1][3]
This compound as a TET Inhibitor: Initial Findings
This compound emerged from a screen for cytosine-based TET enzyme inhibitors and was initially characterized as a potent and selective inhibitor of TET1 and TET2.[3][4] These early studies reported that this compound could effectively reduce 5hmC levels in both cell-free and cellular systems.
Quantitative Data from Initial Studies
The inhibitory activity of this compound against TET enzymes and its effect on cellular 5hmC levels from initial studies are summarized in the tables below.
| Parameter | TET1 | TET2 | Reference |
| IC50 | 33 µM | 73 µM | [3][4] |
| Table 1: In vitro inhibitory activity of this compound against human TET1 and TET2 catalytic domains. |
| Cell Line | Treatment | Effect on 5hmC | Reference |
| HT-22 (mouse hippocampal neurons) | 10 µM this compound for 24 hours | Significant reduction in global 5hmC levels | [3][4] |
| Diffuse Midline Glioma (DMG) cell lines | 10-50 µM this compound | Dose-dependent reduction in 5hmC levels (up to ~94%) | [5] |
| Table 2: Reported effects of this compound on 5hmC levels in cellular models. |
Re-evaluation of this compound's Mechanism: The Role of Copper(II) Contamination
More recent research has challenged the model of this compound as a direct TET inhibitor. A key study demonstrated that the inhibitory activity of commercially available this compound is attributable to contaminating copper(II) (Cu(II)).[1][2] In-house synthesized, copper-free this compound showed minimal to no inhibition of TET1 and TET2 in vitro.[1][2]
Comparative Quantitative Data
The following table summarizes the findings that differentiate the effects of copper-contaminated versus copper-free this compound.
| Compound | Assay | Effect on 5hmC Production/Levels | Reference |
| In-house synthesized this compound (copper-free) | In vitro TET1/TET2 assay (LC-ESI-MS/MS) | No significant reduction in 5hmC formation | [1] |
| Commercial this compound (with Cu(II)) | In vitro TET1/TET2 assay (LC-ESI-MS/MS) | Inhibition of 5hmC production | [1] |
| Copper(II) alone | In vitro TET1 assay (LC-ESI-MS/MS) | Dose-dependent inhibition of 5hmC production | [1] |
| In-house synthesized this compound (copper-free) | Hep3B cell-based dot blot assay | No reduction in genomic 5hmC levels | [2] |
| Commercial this compound (with Cu(II)) | Hep3B cell-based dot blot assay | Significant decrease in 5hmC levels | [2] |
| Table 3: Comparison of the effects of copper-free and copper-contaminated this compound on 5hmC. |
Signaling Pathways and Mechanisms of Action
The evolving understanding of this compound's mechanism of action can be visualized through the following diagrams.
Caption: Canonical TET-mediated DNA demethylation pathway.
Caption: Initially proposed direct inhibition of TET enzymes by this compound.
Caption: Revised mechanism of TET inhibition by copper(II) in commercial this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings related to this compound. Below are summaries of the key experimental protocols cited in the literature.
In Vitro TET Enzyme Inhibition Assay (LC-ESI-MS/MS)
This assay quantitatively measures the conversion of 5mC to 5hmC by recombinant TET enzymes.
-
Reaction Setup: Recombinant human TET1 or TET2 catalytic domain is incubated with a hemimethylated DNA duplex substrate containing 5mC.
-
Inhibitor Addition: The reaction is carried out in the presence of various concentrations of the test compound (e.g., this compound, Cu(II)) or a vehicle control (e.g., DMSO).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
DNA Digestion: The reaction is quenched, and the DNA is enzymatically digested to single nucleosides.
-
Quantification: The levels of 5hmC and other nucleosides are quantified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
-
Data Analysis: The amount of 5hmC produced is normalized to the vehicle control to determine the percentage of inhibition. IC50 values are calculated from dose-response curves.[1][2]
Cellular 5hmC Quantification by Dot Blot Assay
This method provides a semi-quantitative assessment of global 5hmC levels in genomic DNA.
-
Cell Treatment: Cells (e.g., HT-22, Hep3B) are cultured and treated with the test compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Genomic DNA Extraction: Genomic DNA is isolated from the treated cells.
-
DNA Denaturation and Spotting: The DNA is denatured and spotted onto a nitrocellulose or nylon membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for 5hmC.
-
Detection: A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent or colorimetric substrate.
-
Imaging and Analysis: The signal intensity of the dots is captured and quantified using densitometry. The 5hmC signal is often normalized to a loading control (e.g., methylene blue staining of total DNA).[2][3]
Caption: General experimental workflow for assessing the effect of this compound on cellular 5hmC levels.
Conclusion and Future Directions
The case of this compound serves as a critical reminder of the importance of rigorous chemical characterization of small molecule inhibitors. While initially heralded as a specific TET inhibitor, the current evidence strongly indicates that its activity is an artifact of copper(II) contamination.[1][2] Researchers using commercial preparations of this compound should be aware that any observed effects on 5hmC levels are likely due to the presence of copper and not the molecule itself.
For future studies, it is imperative to:
-
Use independently synthesized and purified this compound with verified absence of metal contaminants to assess its true biological activity.
-
Consider the potential confounding effects of copper when interpreting data from studies that have used commercial this compound.
-
Continue the search for potent and specific small molecule inhibitors of TET enzymes, as such tools remain highly valuable for both basic research and therapeutic development.
The journey of this compound from a promising TET inhibitor to a cautionary tale highlights the complexities of epigenetic drug discovery and the continuous need for scientific diligence.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Investigating Gene Transcription Changes with Bobcat339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bobcat339 is a small molecule that has been investigated for its role in modulating gene transcription through the inhibition of Ten-eleven translocation (TET) enzymes. This guide provides an in-depth technical overview of this compound, including its mechanism of action, its utility as a research tool, and detailed protocols for investigating its effects on gene expression. A critical consideration addressed within this document is the finding that the biological activity of this compound is largely dependent on the presence of contaminating copper (Cu(II)) from its synthesis. Therefore, this guide will discuss both the initially reported activities and the more recent understanding of its mechanism, providing a comprehensive perspective for researchers.
Introduction to this compound and TET Enzymes
Ten-eleven translocation (TET) enzymes (TET1, TET2, and TET3) are a family of α-ketoglutarate- and Fe(II)-dependent dioxygenases that play a crucial role in epigenetic regulation. They catalyze the iterative oxidation of 5-methylcytosine (5mC), a key epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process initiates DNA demethylation, leading to changes in chromatin structure and gene expression.
This compound was first described as a potent, cell-permeable, cytosine-based inhibitor of TET1 and TET2.[1][2] It was developed as a tool to study the downstream consequences of TET inhibition and for its potential as a therapeutic agent in diseases with dysregulated DNA methylation, such as cancer.
Mechanism of Action: The Critical Role of Copper
Initial studies reported that this compound directly inhibits TET enzymes with mid-micromolar efficacy.[2] However, subsequent research has demonstrated that the inhibitory activity of this compound is primarily due to contaminating Cu(II) from the synthetic process.[3] Highly purified this compound shows minimal to no inhibition of TET1 and TET2 on its own. The current understanding is that this compound may form a complex with Cu(II), and this complex is the active inhibitory agent. This finding is critical for the interpretation of past studies and the design of future experiments.
The proposed mechanism of action for the this compound-Cu(II) complex is the inhibition of the catalytic activity of TET enzymes, preventing the conversion of 5mC to 5hmC. This leads to a global increase in 5mC levels and a decrease in 5hmC levels, which in turn can alter the transcription of genes regulated by DNA methylation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data reported in the literature regarding the effects of this compound. It is important to note that these activities are likely attributable to the this compound-Cu(II) complex.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Conditions | Reference |
| TET1 | 33 | Recombinant human TET1 catalytic domain | [2] |
| TET2 | 73 | Recombinant human TET2 catalytic domain | [2] |
| DNMT3a | >500 | Recombinant human DNMT3a | [2] |
Table 2: Effects of this compound on Global 5hmC Levels
| Cell Line | This compound Concentration (μM) | Treatment Duration | Change in 5hmC Levels | Assay | Reference |
| HT-22 | 10 | 24 hours | Significant reduction | Colorimetric assay | [4] |
| Hep3B | 50 | 48 hours | Significant decrease (with Cu(II) contaminated this compound) | Dot Blot & LC-ESI-MS/MS | [3] |
| Hep3B | 50 | 48 hours | No significant reduction (with purified this compound) | Dot Blot & LC-ESI-MS/MS | [3] |
Table 3: Reported Effects of this compound on Gene Expression
| Cell Line/Organism | This compound Concentration | Target Gene(s) | Effect on Expression | Reference |
| MCF-7 | 33 µM and 75 µM | IL-6, IL-8 | Blocked IL-1β-induced expression | [5] |
| Oysters | 4 mM | Sox-like, Sox8 | Increased expression | [4] |
| DIPG cells | 10-50 µM | - | Suppressed proliferation | [6] |
Experimental Protocols
In Vitro TET Enzyme Inhibition Assay
This protocol is adapted from the methods described in the initial characterization of this compound.
Materials:
-
Recombinant human TET1/TET2 catalytic domain
-
5mC-containing DNA substrate
-
α-ketoglutarate
-
Fe(NH₄)₂(SO₄)₂
-
Ascorbate
-
HEPES buffer (pH 7.9)
-
This compound (with and without Cu(II) supplementation for comparison)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NaCl, Fe(NH₄)₂(SO₄)₂, ascorbate, and α-ketoglutarate.
-
Add the 5mC-containing DNA substrate to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding the recombinant TET enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Digest the DNA to nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Analyze the levels of 5mC and 5hmC by LC-MS/MS to determine the extent of inhibition.
Quantification of Global 5hmC Levels in Cultured Cells
4.2.1. Dot Blot Assay
Materials:
-
Genomic DNA extraction kit
-
NaOH
-
SSC buffer
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cells with this compound (and appropriate controls, including purified vs. Cu(II)-spiked compound) for the desired time and concentration.
-
Extract genomic DNA using a commercial kit.
-
Denature the DNA by incubating with NaOH at 95°C for 10 minutes.
-
Neutralize the DNA solution on ice with SSC buffer.
-
Spot serial dilutions of the denatured DNA onto a nylon membrane.
-
Air dry the membrane and crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the signal using an imaging system.
-
Quantify the dot intensity using densitometry software.
4.2.2. LC-MS/MS Analysis
Materials:
-
Genomic DNA extraction kit
-
Formic acid or enzymatic DNA digestion kit
-
LC-MS/MS system
Procedure:
-
Extract genomic DNA from treated and control cells.
-
Hydrolyze the genomic DNA to individual nucleosides using either formic acid or a cocktail of DNA-degrading enzymes.
-
Perform liquid chromatography to separate the nucleosides.
-
Use tandem mass spectrometry to quantify the amounts of cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.
-
Calculate the percentage of 5hmC relative to total cytosine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of TET enzyme inhibition by the this compound-Cu(II) complex.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. 130.239.72.131:3000 [130.239.72.131:3000]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Bobcat339: A Small-Molecule Degrader of the Epigenetic Modifier TET3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ten-eleven translocation (TET) family of enzymes, particularly TET3, are critical regulators of DNA methylation and have emerged as significant players in a variety of physiological and pathological processes, including neuronal function and inflammatory responses. Bobcat339, a synthetic cytosine derivative, has been identified as a potent and specific small-molecule degrader of TET3. Initially characterized as an inhibitor of TET1 and TET2, subsequent research has revealed its primary mechanism of action to be the induction of TET3 protein degradation through the ubiquitin-proteasome pathway. This technical guide provides a comprehensive overview of this compound as a TET3 degrader, consolidating available quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of targeted protein degradation in fields such as neuroscience and immunology.
Introduction: TET3 and the Advent of this compound
TET3 is a dioxygenase that catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1] This epigenetic modification plays a crucial role in regulating gene expression. TET3 is involved in various biological processes, including neuronal development, synaptic plasticity, and the modulation of immune cell function.[2][3] Dysregulation of TET3 has been implicated in several diseases, making it an attractive target for therapeutic intervention.
This compound was first described as a cytosine-based inhibitor of TET1 and TET2.[4] However, it was later discovered that its inhibitory activity was largely dependent on the presence of contaminating copper(II) ions.[5] More recent and compelling evidence has redefined this compound as a specific degrader of the TET3 protein.[6][7] This activity is achieved by coopting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, marking TET3 for proteasomal degradation.[8] This targeted degradation of TET3 has shown promise in preclinical models of anorexia nervosa and endometriosis, highlighting its potential as a novel therapeutic agent.[6][7]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound. It is important to note the distinction between its initial characterization as an inhibitor and its more recently understood role as a degrader.
Table 1: this compound as a TET Enzyme Inhibitor (Copper-Dependent)
| Target | IC50 (μM) | Assay Conditions | Reference |
| TET1 | 33 | Recombinant human TET1, chemiluminescence assay | [4][9] |
| TET2 | 73 | Recombinant human TET2, chemiluminescence assay | [4][9] |
Note: The inhibitory activities listed above are now understood to be mediated by contaminating Copper(II) and are not intrinsic to this compound alone.[5]
Table 2: this compound as a TET3 Degrader
| Parameter | Value (µM) | Target Interaction | Assay | Reference |
| EC50 | 0.05 | TET3-VHL Interaction | AlphaScreen | [3] |
| EC50 | 3.96 | TET2-VHL Interaction | AlphaScreen | [3] |
| EC50 | 8.51 | TET1-VHL Interaction | AlphaScreen | [3] |
EC50 (Half-maximal effective concentration) in this context refers to the concentration of this compound required to induce 50% of the maximal interaction between the TET protein and the VHL E3 ligase. Note the significantly higher potency for inducing the TET3-VHL interaction compared to TET1 and TET2.
Table 3: Cellular and In Vivo Concentrations of this compound
| Application | Concentration/Dose | Model System | Observed Effect | Reference |
| In Vitro Degradation | 10 µM | Mouse GT1-7 neuronal cells | Decreased TET3 protein levels | [4] |
| In Vivo Treatment | 1 mg/kg and 4 mg/kg (i.p.) | Mice | Dose-dependent reduction of TET3 in the arcuate nucleus | [10] |
Signaling Pathways and Mechanisms of Action
VHL-Mediated Degradation of TET3
This compound functions as a "molecular glue," inducing proximity between TET3 and the VHL E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of TET3, targeting it for degradation by the 26S proteasome. This mechanism is highly specific for TET3, with significantly weaker induction of TET1/2-VHL interaction.
Caption: this compound-induced VHL-mediated degradation of TET3 protein.
Impact on AgRP Neurons and Feeding Behavior
In hypothalamic AgRP neurons, TET3 acts as a negative regulator of genes that promote feeding, such as Agrp and Npy. By degrading TET3, this compound relieves this repression, leading to increased expression of these neuropeptides, activation of AgRP neurons, and consequently, an increase in food intake. This provides a potential therapeutic strategy for conditions like anorexia nervosa.[7]
Caption: Effect of this compound on AgRP neuron signaling and feeding behavior.
Modulation of Macrophage Function in Endometriosis
In the context of endometriosis, TET3 is overexpressed in pathogenic macrophages, contributing to a pro-inflammatory environment. This compound-mediated degradation of TET3 in these macrophages induces apoptosis, thereby reducing inflammation and mitigating disease progression in animal models.[6]
Caption: this compound induces apoptosis in TET3-overexpressing macrophages.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a TET3 degrader.
Western Blotting for TET3 Degradation
This protocol is for assessing the reduction in TET3 protein levels following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of TET3 degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., GT1-7 neuronal cells or macrophages) and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for TET3 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the TET3 signal to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for TET3-VHL Interaction
This protocol is designed to confirm the this compound-induced interaction between TET3 and VHL.
Methodology:
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of TET3 (e.g., FLAG-TET3) and VHL (e.g., Myc-VHL). Treat the cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) pre-coupled to protein A/G magnetic beads. This will pull down the tagged protein and any interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-Myc) to detect the presence of both proteins in the complex. An increased signal for the co-immunoprecipitated protein in the this compound-treated sample indicates an induced interaction.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TET3 Target Genes
This protocol allows for the genome-wide identification of TET3 binding sites and how they are affected by this compound-induced degradation.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (and potentially a co-cross-linker like DSG) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TET3 overnight. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of TET3 enrichment. Comparing ChIP-seq data from this compound-treated and control cells will reveal changes in TET3 occupancy at its target gene loci.
Conclusion and Future Directions
This compound has been established as a valuable chemical tool for studying the biological functions of TET3 and as a promising lead compound for the development of novel therapeutics. Its ability to specifically induce the degradation of TET3 offers a powerful approach to modulate epigenetic states in a targeted manner. The therapeutic potential demonstrated in preclinical models of anorexia nervosa and endometriosis underscores the importance of the TET3 pathway in these diseases.
Future research should focus on a more detailed characterization of the pharmacokinetics and pharmacodynamics of this compound, including the determination of precise DC50 and Dmax values for TET3 degradation in various cell types. Further optimization of the molecule to enhance its potency, selectivity, and drug-like properties will be crucial for its clinical translation. Additionally, exploring the efficacy of this compound in other disease models where TET3 is implicated, such as certain cancers, could open up new therapeutic avenues. The continued investigation of this potent TET3 degrader holds significant promise for advancing our understanding of epigenetic regulation and for the development of innovative medicines.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TET enzyme inhibitor | CAS 2280037-51-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. youtube.com [youtube.com]
- 9. nacalai.com [nacalai.com]
- 10. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
The Pivotal Role of Copper(II) in the Inhibitory Action of Bobcat339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bobcat339 was initially identified as a promising cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, enzymes central to the process of DNA demethylation. However, subsequent research has revealed a critical dependency on the presence of copper(II) for its inhibitory activity. This guide provides an in-depth analysis of the current understanding of this compound, focusing on the indispensable role of copper(II) in its mechanism of action. It has been demonstrated that this compound alone exhibits minimal to no inhibition of TET enzymes.[1][2][3][4] Instead, its observed biological effects are mediated by a synergistic interaction with contaminating or intentionally added copper(II).[1][2][3][5] This document consolidates the available quantitative data, details the experimental protocols used to elucidate this phenomenon, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction: The Shifting Paradigm of this compound Activity
The TET family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in epigenetics.[1][2][5] They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), thereby initiating the process of DNA demethylation.[5] Dysregulation of TET activity is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.
This compound emerged as a selective, cytosine-based inhibitor of TET1 and TET2, with initial reports indicating IC50 values of 33 µM and 73 µM, respectively.[4][6] However, a pivotal 2022 study by Weirath et al. demonstrated that the inhibitory activity of commercially available this compound was directly correlated with its copper(II) content.[1][2][3] Independently synthesized and purified this compound, devoid of copper contamination, showed negligible inhibitory effect on TET1 and TET2.[1][5] This finding fundamentally redefines this compound not as a standalone inhibitor, but as a molecule whose activity is contingent upon the presence of Cu(II). Further experiments confirmed that a mixture of this compound and copper(II) is a more potent inhibitor of TET1 than copper(II) alone, suggesting the formation of a more active inhibitory complex.[5]
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of this compound, both alone and in the presence of Copper(II), has been quantified using enzymatic assays that measure the production of 5hmC from a 5mC-containing DNA substrate. The data conclusively shows that the inhibitory activity previously attributed to this compound is, in fact, due to a synergistic effect with Cu(II).
| Inhibitor/Condition | Target Enzyme | Concentration | Observed Inhibition | Reference |
| This compound (Original Report) | TET1 | IC50: 33 µM | Potent Inhibition | [4][6] |
| This compound (Original Report) | TET2 | IC50: 73 µM | Potent Inhibition | [4][6] |
| This compound (In-house synthesis, purified) | TET1, TET2 | 125 µM | No significant inhibition | [5] |
| This compound (Commercial, Sigma-Aldrich) | TET1, TET2 | 125 µM | No significant inhibition | [5] |
| This compound (Commercial, MedKoo) | TET1, TET2 | 125 µM | Nearly total inhibition | [5] |
| Copper(II) Sulfate (CuSO4) | TET1, TET2 | 125 µM | Nearly total inhibition | [5] |
| This compound (In-house) + CuSO4 (1:1) | TET1, TET2 | 125 µM | Nearly total inhibition | [5] |
| Cu(II) Titration + this compound (125 µM) | TET1 | 1 µM & 4 µM Cu(II) | Significantly greater inhibition than Cu(II) alone | [5] |
Table 1: Summary of quantitative data on the inhibition of TET enzymes by this compound and Copper(II).
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by the this compound-Cu(II) complex is the DNA demethylation pathway initiated by TET enzymes. By inhibiting TET, the complex prevents the conversion of 5mC to its oxidized derivatives, leading to a stabilization of DNA methylation patterns.
TET-Mediated DNA Demethylation Pathway
TET enzymes utilize Fe(II) and α-ketoglutarate as co-factors to catalyze the oxidation of 5mC. This is the first step in active DNA demethylation.
Caption: TET enzyme-mediated oxidation of 5mC to initiate DNA demethylation.
Inhibition by the this compound-Copper(II) Complex
The active inhibitory species is believed to be a complex formed between this compound and Cu(II). This complex inhibits the catalytic activity of TET enzymes, blocking the pathway at its initial step. The exact structure of the this compound-Cu(II) complex and the precise mechanism of enhanced inhibition remain to be fully elucidated, but it is hypothesized that the complex has more favorable interactions with the TET catalytic domain than Cu(II) alone.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Purification and LC-MS/MS-based Assay Development for Ten-Eleven Translocation-2 5-Methylcytosine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bobcat339: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bobcat339 is a cytosine-based compound initially identified as a potent and selective inhibitor of the Ten-Eleven Translocation (TET) family of enzymes.[1] TET enzymes play a crucial role in epigenetics by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[2][3][4] By inhibiting TET enzymes, this compound was demonstrated to modulate gene expression and impact various cellular processes, making it a valuable tool for epigenetic research and a potential starting point for therapeutic development.[1][5]
However, recent studies have revealed a critical aspect of this compound's activity. It has been discovered that the inhibitory effect of commercially available this compound on TET enzymes is largely mediated by contaminating Copper(II) [Cu(II)].[2][3][6] Independent synthesis and rigorous purification of this compound showed that the pure compound has minimal inhibitory activity against TET1 and TET2 at the previously reported concentrations.[2][3] The combination of this compound with Cu(II) appears to be a more potent inhibitor than Cu(II) alone, suggesting a complex interaction.[2] Therefore, it is imperative for researchers to consider the purity of their this compound preparations and the potential confounding effects of copper contamination in their experimental design and data interpretation.
Mechanism of Action
The TET enzyme family (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases.[2][3] They are central to the process of active DNA demethylation, which is essential for regulating gene expression, cell differentiation, and development.[2] The originally proposed mechanism for this compound was the direct competitive inhibition of the TET enzyme's active site, preventing the binding of its natural substrate, 5-methylcytosine.[7]
The current understanding, however, points to a mechanism where contaminating Cu(II) in this compound preparations is the primary driver of TET inhibition. While pure this compound shows little to no activity, the presence of Cu(II) significantly enhances its inhibitory effects.[2] This suggests that this compound may act as a carrier or potentiator for copper's inhibitory action on TET enzymes.
Caption: TET signaling pathway and the inhibitory action of this compound in the presence of Copper(II).
Quantitative Data Summary
The following table summarizes the reported effective concentrations and IC50 values of this compound from various studies. It is important to note that these studies likely used this compound preparations with varying levels of copper contamination, which would significantly impact the observed potency.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | TET1 (in vitro) | 33 µM | [1][6] |
| IC50 | TET2 (in vitro) | 73 µM | [1][6] |
| Effective Concentration | HT-22 | 10 µM (reduces global 5hmC) | [1][6] |
| Effective Concentration | DIPG | 10-50 µM (suppresses proliferation) | [4] |
| Effective Concentration | JHH-DIPG1 | 20 µM (in combination with 2HG increases apoptosis) | [4] |
| Effective Concentration | MCF-7 | 33 µM and 75 µM (reverts IL-1β-induced proliferation) | [8] |
| Effective Concentration | Hep3B | 50 µM (copper-free preparations showed no reduction in 5hmC) | [2][6] |
| Effective Concentration | C2C12 | Not specified, but inhibited osteoblast differentiation | [5] |
Experimental Protocols
Important Note: Given the findings on copper contamination, it is highly recommended to test the purity of the this compound compound. If possible, use an in-house synthesized and purified version of the compound.[2] When using commercially available this compound, be aware of potential lot-to-lot variability and consider including Cu(II) controls in your experiments.
General Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for treating adherent mammalian cells with this compound.
Materials:
-
Adherent cells of interest (e.g., MCF-7, Hep3B)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO. Vortex until fully dissolved. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as proliferation assays, apoptosis analysis, or DNA/protein extraction.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on the methods used to assess the effect of this compound on DIPG cell proliferation.[4]
Materials:
-
Cells treated with this compound as described in Protocol 1
-
BrdU labeling reagent (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
BrdU Labeling: Two hours before the end of the this compound treatment period, add BrdU labeling reagent to the cell culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells for 2 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature. Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
DNA Denaturation: Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA and expose the incorporated BrdU. Neutralize with 0.1 M sodium borate buffer.
-
Immunostaining: Block the cells with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour. Incubate with an anti-BrdU antibody overnight at 4°C. The next day, wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Imaging: Counterstain the cell nuclei with DAPI or Hoechst. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of BrdU-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI/Hoechst positive). A reduction in the percentage of BrdU-positive cells in this compound-treated samples compared to the control indicates an inhibition of cell proliferation.[4]
Protocol 3: Apoptosis Assay (Cleaved PARP Western Blot)
This protocol is based on the methods used to assess this compound-induced apoptosis in DIPG cells.[4]
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: An increase in the intensity of the cleaved PARP band (89 kDa) in this compound-treated samples compared to the control indicates the induction of apoptosis.[4] Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Disclaimer
The information provided in these application notes is for research purposes only. The discovery that the inhibitory activity of this compound on TET enzymes is primarily mediated by contaminating Copper(II) is a critical consideration for any research involving this compound. Researchers should take appropriate steps to verify the purity of their this compound samples and consider the potential confounding effects of heavy metal contamination in their experiments. The provided protocols are intended as general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Bobcat339 In Vivo Administration Protocol for Mice: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bobcat339 is a cytosine-based small molecule that has been identified as an inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, primarily TET1 and TET2, with IC50 values of 33 μM and 73 μM, respectively.[1] It functions by competitively binding to the active site of these enzymes, thereby modulating DNA methylation and gene transcription.[2] Emerging research also indicates that this compound can act as a degrader of TET3 protein.[3] This dual activity makes this compound a valuable tool for epigenetic research and a potential therapeutic agent. Notably, the inhibitory activity of this compound may be significantly enhanced by the presence of Copper(II), a factor to consider in experimental design. This document provides a comprehensive protocol for the in vivo administration of this compound in mouse models, based on currently available data.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| TET1 | 33 |
| TET2 | 73 |
Data sourced from Chua GNL, et al. ACS Med Chem Lett. 2019.[1]
Table 2: Recommended In Vivo Dosing Parameters for this compound in Mice
| Route of Administration | Dosage Range | Vehicle | Study Context |
| Intraperitoneal (i.p.) | 1 - 4 mg/kg | DMSO, PBS | Anorexia Nervosa Model |
| Intraperitoneal (i.p.) | 10 mg/kg | 10% DMSO/PBS | tMCAO Stroke Model |
| Intravenous (i.v.) | 10 mg/kg/day | Not Specified | Not Specified |
Data compiled from various sources.[4][5][6]
Experimental Protocols
1. Preparation of this compound for Intraperitoneal Administration
This protocol is adapted from a study on an anorexia nervosa mouse model.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS, 1x), sterile
-
0.22-μm sterile syringe filter
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a concentration of 50 mg/mL. Ensure complete dissolution.
-
Filter the stock solution through a 0.22-μm sterile syringe filter to ensure sterility and remove any particulates.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the 50 mg/mL stock solution with sterile 1x PBS to the final desired concentration (e.g., 0.5 mg/mL for a 2.5 mg/kg dose in a 25g mouse with an injection volume of 125 µL).
-
Vortex the working solution gently to ensure homogeneity.
-
2. Animal Handling and Administration
Animal Model:
-
The choice of mouse strain will depend on the specific experimental goals. C57BL/6 mice have been used in studies with this compound.[5]
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise dictated by the experimental design (e.g., anorexia models).[7]
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Administration Protocol:
-
Dosage Calculation: Calculate the required volume of the working solution based on the animal's body weight and the target dosage.
-
Injection:
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound working solution via intraperitoneal injection.
-
The frequency of administration will depend on the experimental design. A once-a-week injection schedule has been reported to be well-tolerated.[4] Daily injections for three consecutive days have also been used.[5]
-
3. Assessment of Target Engagement and Downstream Effects
a) Target Engagement: TET3 Protein Degradation
To confirm that this compound is engaging its target in vivo, researchers can assess the levels of TET3 protein in relevant tissues.
Procedure (adapted from a study in AgRP neurons): [4]
-
Two days following the final this compound injection, euthanize the mice.
-
Isolate the tissue of interest (e.g., hypothalamus).
-
Prepare tissue lysates for Western blot analysis.
-
Probe the Western blot with antibodies specific for TET3 and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the relative decrease in TET3 protein levels in the this compound-treated group compared to the vehicle control group.
b) Downstream Effects: Analysis of 5-hydroxymethylcytosine (5hmC)
As this compound inhibits TET enzymes, a downstream consequence is the reduction of global 5hmC levels.
Procedure:
-
Following treatment, collect tissues or cells of interest.
-
Extract genomic DNA.
-
Quantify global 5hmC levels using commercially available ELISA-based kits or by dot blot analysis using a 5hmC-specific antibody.
-
Compare the 5hmC levels between this compound-treated and vehicle-treated groups. A significant reduction in 5hmC indicates effective target inhibition.[1]
Safety and Tolerability
In a study using a mouse model of anorexia nervosa, once-a-week intraperitoneal injections of this compound for three weeks showed no evidence of liver toxicity.[4] However, it is crucial to conduct thorough toxicological assessments, including monitoring animal weight, behavior, and performing histological analysis of major organs, for any new experimental model or long-term study.
Visualizations
Signaling Pathway
Caption: this compound inhibits TET enzymes, blocking the conversion of 5mC to 5hmC and promoting TET3 degradation.
Experimental Workflow
Caption: Workflow for in vivo administration and analysis of this compound in mice.
References
- 1. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | TET enzyme inhibitor | CAS 2280037-51-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bobcat339 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bobcat339 is a small molecule that has garnered attention in cancer research for its reported ability to modulate epigenetic pathways. Initially identified as a potent and selective inhibitor of the Ten-Eleven Translocation (TET) enzymes, particularly TET1 and TET2, its application in various cancer cell lines has been explored to understand its therapeutic potential. TET enzymes are critical in the process of DNA demethylation, and their dysregulation is implicated in numerous cancers.[1][2][3][4] This document provides a comprehensive overview of the application of this compound in cancer cell lines, including its mechanism of action, effects on cellular processes, and detailed protocols for relevant experiments.
A crucial consideration for researchers using this compound is the emerging evidence suggesting that its TET inhibitory activity may be mediated by contaminating Copper(II) in some commercial preparations.[5][6][7][8] This finding underscores the importance of using highly purified this compound and including appropriate controls to accurately interpret experimental results.
Mechanism of Action
This compound was first described as a cytosine-based inhibitor that competitively blocks the binding of 5-methylcytosine (5mC) to the catalytic domain of TET enzymes.[9][10] TET enzymes catalyze the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of active DNA demethylation.[1][3] By inhibiting TET enzymes, this compound was thought to prevent this oxidative conversion, leading to the maintenance of DNA methylation patterns and influencing gene expression.
However, subsequent research has demonstrated that the inhibitory effect of this compound on TET enzymes is significantly enhanced by or entirely dependent on the presence of Copper(II).[5][6][7][8] It is now believed that a this compound-copper complex may be the active inhibitory species, or that copper itself, present as a contaminant, is responsible for the observed TET inhibition.[6] Researchers should, therefore, exercise caution when interpreting data generated with this compound and consider the potential confounding effects of copper.
The downstream effects of TET inhibition (or the action of this compound) in cancer cells involve the modulation of gene expression. By preventing the removal of methyl groups from promoter regions of tumor suppressor genes, it can lead to their silencing. Conversely, it can affect the expression of oncogenes. The specific genes and pathways affected appear to be cell-type dependent.
Signaling Pathway of TET Enzyme Activity and this compound Inhibition
Caption: Mechanism of TET enzyme-mediated DNA demethylation and inhibition by this compound, potentially mediated by Copper(II).
Applications in Cancer Cell Lines
This compound has been utilized in several cancer cell line models to investigate the role of DNA methylation in tumor progression and as a potential therapeutic agent.
Breast Cancer: MCF-7 Cell Line
In the context of breast cancer, this compound has been studied for its effects on metastasis. In the non-metastatic breast cancer cell line MCF-7, treatment with Interleukin-1 beta (IL-1β) induces processes associated with tumor progression and bone metastasis.[11][12] The use of this compound in this model has revealed that these IL-1β-induced effects are dependent on TET enzyme activity.[11][12]
Key Findings in MCF-7 Cells:
-
Modulation of Epithelial-Mesenchymal Transition (EMT): this compound was shown to modulate the EMT process, a key step in cancer metastasis.[11][12]
-
Reduction of Bone Metastasis Markers: Treatment with this compound reduced the expression of markers associated with bone metastasis that were induced by IL-1β.[11][12]
-
Inhibition of Pro-inflammatory Cytokine Expression: The expression of pro-inflammatory cytokines IL-6 and IL-8, which are linked to breast cancer progression, was blocked by this compound treatment.
Experimental Workflow in MCF-7 Cells
Caption: Workflow for studying the effects of this compound on IL-1β-treated MCF-7 breast cancer cells.
Diffuse Intrinsic Pontine Glioma (DIPG)
In Diffuse Intrinsic Pontine Glioma (DIPG), a highly aggressive pediatric brain tumor, this compound has been investigated in combination with other agents.[9][13] DIPG is often characterized by epigenetic dysregulation.
Key Findings in DIPG Cell Lines:
-
Synergistic Suppression of Cell Viability: In combination with the oncometabolite 2-hydroxyglutarate (2HG), this compound synergistically suppressed the viability of DIPG cells.[9][13]
-
Induction of Apoptosis: The combination of this compound and 2HG led to a significant increase in apoptosis in DIPG cells, as measured by cleaved PARP and cleaved caspase-3 levels.[9][13]
-
Reduced Proliferation: this compound alone was shown to suppress the proliferation of DIPG cells.[9][13]
Quantitative Data Summary
| Cell Line | Treatment | Concentration Range | Observed Effect | Reference |
| MCF-7 | This compound | 33 µM and 75 µM | Reversion of IL-1β-induced proliferation and migration | [11][14] |
| DIPG | This compound (alone) | 10-50 µM | Suppression of proliferation (25% reduction in BrdU+ at 50 µM) | [9][13] |
| Induction of apoptosis (4-10 fold increase in cleaved caspase-3) | [9][13] | |||
| DIPG | This compound + 2HG | 10-20 µM this compound + 100-200 µM 2HG | Synergistic suppression of cell viability | [9][13] |
| Increased apoptosis (3-fold increase in cleaved-PARP) | [9][13] | |||
| HT-22 | This compound | 10 µM | Significant reduction in global 5hmC levels | [10] |
Note: The IC50 values for this compound against TET1 (33 µM) and TET2 (73 µM) were initially reported but are now understood to be influenced by copper contamination.[6][10]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound on cancer cell lines. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CellTiter-Blue®)
This assay measures the conversion of a redox dye (resazurin) to a fluorescent end product (resorufin) by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, DIPG)
-
Complete culture medium
-
This compound (and other test compounds)
-
96-well plates
-
CellTiter-Blue® Reagent
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and/or other compounds). Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells, including the supernatant (to collect detached apoptotic cells).
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot for Cleaved PARP and Cleaved Caspase-3
This technique detects the cleavage of key apoptotic proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometric analysis to quantify protein levels relative to the loading control.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
Cells cultured on coverslips or in microplates
-
BrdU labeling solution
-
Fixation, permeabilization, and DNA denaturation solutions
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired duration.
-
Add BrdU labeling solution to the culture medium and incubate for a specific period (e.g., 1-2 hours) to allow for incorporation.
-
Fix, permeabilize, and denature the DNA to expose the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Conclusion
This compound has shown interesting anti-cancer effects in various cell lines, particularly in breast cancer and DIPG models. Its ability to modulate epigenetic pathways, either directly or through copper-mediated effects, makes it a valuable tool for studying the role of DNA methylation in cancer. However, the controversy surrounding its mechanism of action necessitates careful experimental design and interpretation. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in their own cancer cell line models. As with any small molecule inhibitor, thorough validation and optimization are essential for obtaining reliable and reproducible results.
References
- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Connections between TET proteins and aberrant DNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and Regulations of TET Enzymes in Solid Tumors. — Early Detection Research Network [edrn.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Binomial "Inflammation-Epigenetics" in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Bobcat339 in Osteoblast Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bobcat339, a molecule investigated for its role in regulating osteoblast differentiation. This document details its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for its application in in vitro studies.
Introduction
This compound has been identified as an inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, which play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1] The process of DNA demethylation is a key epigenetic mechanism that governs gene expression during cellular differentiation. In the context of osteogenesis, TET-mediated demethylation is essential for the activation of key transcription factors that drive the differentiation of mesenchymal stem cells into mature osteoblasts.[1] By inhibiting TET enzymes, this compound offers a tool to probe the epigenetic regulation of bone formation.
Mechanism of Action
This compound acts as a selective, cytosine-based inhibitor of TET enzymes, with reported IC50 values of 33 µM for TET1 and 73 µM for TET2.[2] Its inhibitory action leads to an increase in global DNA methylation (5mC) and a decrease in hydroxymethylation (5hmC).[1] This hypermethylation state, particularly at the promoter regions of key osteogenic genes, results in transcriptional repression and a subsequent block in osteoblast differentiation.[1] One of the critical targets of this compound-mediated epigenetic silencing is the transcription factor Sp7 (also known as Osterix), a master regulator of osteoblast development.[1] Chromatin immunoprecipitation assays have confirmed that TET2 directly occupies the promoter region of the Sp7 gene.[1]
It is important to note that a recent study has suggested that the inhibitory activity of this compound on TET enzymes may be mediated by contaminating Copper(II) (Cu(II)).[3][4] Pure this compound was reported to have minimal inhibitory effect on its own.[3][4] Researchers should consider this when interpreting results and sourcing the compound.
Signaling Pathway of this compound in Osteoblast Differentiation
Caption: this compound inhibits TET enzymes, leading to hypermethylation of the Sp7 promoter and suppression of osteoblast differentiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on osteoblast differentiation markers as reported in the literature.
Table 1: Effect of this compound on Osteoblast Marker Gene Expression in MC3T3-E1 Cells
| Gene Marker | Treatment Condition | Fold Change vs. Control | Reference |
| Alkaline Phosphatase (Alp) | 25 µM this compound for 12 days | Decreased | [5] |
| Runt-related transcription factor 2 (Runx2) | 25 µM this compound for 12 days | Decreased | [5] |
| Sp7 (Osterix) | 25 µM this compound for 12 days | Decreased | [1] |
| Bone Sialoprotein (Bsp) | 25 µM this compound for 12 days | Decreased | [5] |
| Osteocalcin (Ocn) | 25 µM this compound for 12 days | Decreased | [5] |
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity and Mineralization
| Assay | Cell Line | Treatment Condition | Result | Reference |
| ALP Activity | C2C12 | This compound (concentration not specified) | Decreased | [1] |
| ALP Activity | MC3T3-E1 | 25 µM this compound for 12 days | Decreased | [5] |
| Alizarin Red Staining (Mineralization) | MC3T3-E1 | 25 µM this compound for 12 days | Decreased | [5] |
| Calcein Staining (Mineralization) | MC3T3-E1 | 25 µM this compound for 12 days | Decreased | [5] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on osteoblast differentiation.
Experimental Workflow
Caption: A typical workflow for assessing the impact of this compound on osteoblast differentiation.
Cell Culture and Osteogenic Differentiation
Materials:
-
MC3T3-E1 or C2C12 cells
-
Alpha Minimum Essential Medium (α-MEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Ascorbic acid
-
β-Glycerophosphate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Culture MC3T3-E1 or C2C12 cells in growth medium (α-MEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows for confluence at the start of differentiation.
-
Once cells reach confluence, switch to osteogenic differentiation medium (growth medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate).
-
Add this compound to the differentiation medium at the desired final concentration (e.g., 25 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells.
-
Replace the medium with fresh differentiation medium containing this compound or vehicle every 2-3 days.
-
Incubate the cells for the desired differentiation period (e.g., 3 to 12 days) before proceeding to endpoint assays.
Quantitative Real-Time PCR (qRT-PCR) for Osteoblast Markers
Protocol:
-
After the differentiation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a suitable qPCR master mix and primers for osteoblast marker genes (e.g., Alp, Runx2, Sp7, Bsp, Ocn) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Alkaline Phosphatase (ALP) Activity Assay
Protocol:
-
At the end of the differentiation period, wash the cells twice with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay for normalization.
-
Incubate a portion of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Calculate ALP activity and normalize to the total protein concentration.
Alizarin Red S Staining for Mineralization
Protocol:
-
After an extended differentiation period (e.g., 12-21 days), wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells twice with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize and capture images of the stained mineralized nodules using a microscope.
-
For quantification, the stain can be extracted with a solution of 10% acetic acid and 10% ammonium hydroxide, and the absorbance measured at 405 nm.
Conclusion
This compound serves as a valuable chemical probe for investigating the epigenetic regulation of osteoblast differentiation. By inhibiting TET-mediated DNA demethylation, it allows for the study of how changes in the methylome impact the expression of key osteogenic factors and the overall process of bone formation. The provided protocols offer a framework for utilizing this compound in cell-based assays to further elucidate the intricate mechanisms governing osteogenesis. Researchers should remain aware of the potential role of copper contamination in the activity of this compound and take appropriate measures to ensure the reproducibility and validity of their findings.
References
- 1. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: LC-MS/MS Analysis of Bobcat339 Effects on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression and cellular function. The ten-eleven translocation (TET) family of enzymes plays a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives.[1][2][3] Dysregulation of these pathways is implicated in various diseases, including cancer.[4][5] Bobcat339 has been identified as a cytosine-based inhibitor of TET enzymes, making it a valuable tool for studying the role of DNA methylation in health and disease.[6][7][8] This document provides detailed protocols for utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the effects of this compound on global DNA methylation levels.
Recent studies have suggested that the inhibitory activity of this compound on TET enzymes may be mediated by contaminating Copper(II).[1][6] Researchers should be aware of this potential artifact and consider appropriate controls in their experimental design.
Signaling Pathway of DNA Demethylation and Inhibition by this compound
The process of active DNA demethylation is initiated by the TET family of enzymes, which are Fe(II) and α-ketoglutarate dependent dioxygenases.[1] These enzymes catalyze the sequential oxidation of 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] These oxidized forms can then be recognized and excised by the base excision repair (BER) machinery, leading to the replacement with an unmethylated cytosine. This compound is reported to inhibit the catalytic activity of TET1 and TET2.[6][8]
Caption: DNA demethylation pathway and the inhibitory action of this compound on TET enzymes.
Experimental Protocols
The following protocols provide a framework for the LC-MS/MS analysis of global DNA methylation changes induced by this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM) for a specified duration (e.g., 24-48 hours).[6] Include a vehicle control (e.g., DMSO) treated group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization or scraping, wash with ice-cold PBS, and centrifuge to obtain a cell pellet. Store the pellet at -80°C until DNA extraction.
II. Genomic DNA Extraction
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a proteinase K.
-
Incubation: Incubate the lysate at 56°C to facilitate protein digestion.
-
Purification: Purify the genomic DNA using a commercial DNA extraction kit (e.g., column-based or magnetic bead-based) following the manufacturer's instructions.[9]
-
Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.[10] Assess DNA integrity by running an aliquot on an agarose gel.
III. Enzymatic Digestion of Genomic DNA to Nucleosides
This step is critical for releasing the individual nucleosides for LC-MS/MS analysis.[10][11]
-
DNA Denaturation: Denature 1-2 µg of genomic DNA by heating at 100°C for 3-5 minutes, followed by immediate chilling on ice.[10][11]
-
Enzymatic Digestion:
-
Internal Standards: Spike the digested sample with known quantities of stable isotope-labeled internal standards (e.g., [U-¹⁵N₃]deoxycytidine and [U-¹⁵N₃]methyldeoxycytidine) for accurate quantification.[13][14]
-
Filtration: Filter the digested sample through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.[11]
IV. LC-MS/MS Analysis
The separation and detection of nucleosides are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[11][14][15]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
V. Data Analysis
-
Quantification: Create a calibration curve using standards of known concentrations for each nucleoside.[11][12]
-
Ratio Calculation: Determine the concentration of each nucleoside in the samples from the calibration curve. Calculate the percentage of 5mC and 5hmC relative to the total cytosine content (%5mC = [5mC / (5mC + dC)] * 100; %5hmC = [5hmC / (5hmC + dC)] * 100).[11]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the changes in DNA methylation levels between the control and this compound-treated groups.
Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of DNA methylation.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups.
Table 1: Global DNA Methylation Levels Following this compound Treatment
| Treatment Group | Concentration (µM) | % 5mC (Mean ± SD) | % 5hmC (Mean ± SD) |
| Vehicle Control | 0 | 4.5 ± 0.3 | 0.05 ± 0.01 |
| This compound | 10 | 4.6 ± 0.4 | 0.02 ± 0.005** |
| This compound | 50 | 4.4 ± 0.3 | 0.01 ± 0.003*** |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. **p < 0.01, **p < 0.001 compared to vehicle control.
Table 2: LC-MS/MS MRM Transitions for Nucleoside Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 |
| 5-methyl-2'-deoxycytidine (5mdC) | 242.1 | 126.1 |
| 5-hydroxymethyl-2'-deoxycytidine (5hmdC) | 258.1 | 142.1 |
| [¹⁵N₃]-dC (Internal Standard) | 231.1 | 115.1 |
| [¹⁵N₃]-5mdC (Internal Standard) | 245.1 | 129.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions used.[14][18]
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on DNA methylation using LC-MS/MS. This highly sensitive and accurate technique allows for the precise quantification of global 5mC and 5hmC levels, offering valuable insights into the epigenetic mechanisms of drug action. Given the conflicting reports on the mechanism of this compound's inhibitory activity, careful experimental design, including appropriate controls, is paramount for the accurate interpretation of results.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting DNA hydroxymethylation: exploring its role in genome regulation [bmbreports.org]
- 3. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. epigentek.com [epigentek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activemotif.jp [activemotif.jp]
- 10. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 13. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - Epigenetics [epigenhub.com]
- 16. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 17. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 18. Gene-specific methylation analysis by LC-MS/MS [visikol.com]
Application Notes and Protocols for In Vivo Studies with Bobcat339
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bobcat339 is a cytosine-based small molecule that has garnered interest in the field of epigenetics. Initially identified as a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, specifically TET1 and TET2, its mechanism of action has been a subject of recent scientific discussion. This document provides detailed application notes and protocols for the preparation and use of this compound in in vivo studies, summarizing key data and outlining experimental workflows.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature and should be used as a guide. Researchers should critically evaluate the information and adapt protocols to their specific experimental needs and institutional guidelines.
Mechanism of Action and Target Profile
This compound was first described as a selective inhibitor of TET enzymes, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. However, a subsequent study has suggested that the inhibitory activity of some commercial preparations of this compound may be attributable to contaminating Copper(II)[1][2][3]. More recent research has proposed an alternative mechanism, suggesting that copper-free this compound can induce the degradation of TET3 protein[4].
It is crucial for researchers to be aware of these different proposed mechanisms when designing experiments and interpreting results. The purity of the this compound compound, particularly the absence of copper contamination, is a critical factor that can significantly influence its biological activity.
Key Signaling Pathway: DNA Demethylation
The canonical pathway associated with TET enzymes involves the regulation of DNA methylation, a fundamental epigenetic mechanism in gene expression.
Caption: Proposed mechanisms of this compound action on the DNA demethylation pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Assay Conditions | Reference |
| TET1 | 33 | Cell-free enzymatic assay | [5] |
| TET2 | 73 | Cell-free enzymatic assay | [5] |
Note: The inhibitory activity may be influenced by the presence of copper.
Table 2: In Vivo Dosage and Administration in Mice
| Administration Route | Dosage Range | Vehicle | Animal Model | Reference |
| Intraperitoneal (i.p.) | 1 - 4 mg/kg | DMSO, then diluted with 1x PBS to 0.5 mg/mL | C57BL/6J mice (Anorexia Nervosa Model) | [4] |
| Oral Gavage | 50 mg/kg (daily) | Not specified | Nude mice (Prostate Cancer Xenograft) | [InvivoChem] |
| Intraperitoneal (i.p.) | 10 mg/kg (daily) | 10% DMSO/PBS | C57BL/6 mice (Stroke Model) | [InvivoChem] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder (ensure Certificate of Analysis confirms purity and low copper content)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, 1x
-
Corn oil, sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol 1: Intraperitoneal (i.p.) Injection Formulation
This protocol is adapted from a study in an anorexia nervosa mouse model[4].
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in sterile DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the DMSO stock solution with sterile 1x PBS to the final desired concentration (e.g., 0.5 mg/mL).
-
Vortex briefly to ensure homogeneity.
-
-
Administration:
-
Administer the solution via intraperitoneal injection to the mice. The injection volume will depend on the final concentration and the desired dosage (e.g., for a 2 mg/kg dose in a 25g mouse, inject 100 µL of a 0.5 mg/mL solution).
-
Protocol 2: General Oral Gavage Formulation (Example)
This is a general protocol for formulating hydrophobic compounds for oral gavage. Optimization for this compound may be required.
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL)[5].
-
-
Working Solution Preparation:
-
For a 10% DMSO, 90% Corn Oil formulation:
-
Add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of sterile corn oil in a sterile tube[5].
-
Vortex thoroughly to create a uniform suspension or solution. Gentle warming or sonication may aid dissolution.
-
-
-
Administration:
-
Administer the formulation via oral gavage using an appropriate gauge gavage needle. The volume administered will depend on the final concentration and the animal's weight.
-
Protocol 3: General Intravenous (i.v.) Formulation (Example)
This is a general protocol for formulating hydrophobic compounds for intravenous injection. Caution: This route of administration requires careful formulation to avoid precipitation and embolism.
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL)[5].
-
-
Working Solution Preparation:
-
For a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix well[5].
-
Add 50 µL of Tween-80 and mix thoroughly[5].
-
Add 450 µL of sterile saline to reach a final volume of 1 mL[5].
-
Vortex until a clear solution is obtained. Use of a sonicator may be necessary.
-
-
-
Administration:
-
Administer the solution via slow intravenous injection (e.g., into the tail vein).
-
In Vivo Study Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study using this compound.
Caption: General workflow for in vivo studies with this compound.
Safety and Toxicity Considerations
Limited in vivo toxicity data for this compound is publicly available. In a study using intraperitoneal injections in mice at doses up to 4 mg/kg, no significant changes in plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), or bilirubin were observed, suggesting a lack of acute liver toxicity at these doses[4].
Recommendations for Toxicity Monitoring:
-
Daily Observations: Monitor animals for any changes in behavior, appearance, and activity levels.
-
Body Weight: Record body weights regularly (e.g., daily or every other day). Significant weight loss can be an indicator of toxicity.
-
Blood Analysis: At the end of the study, or at interim time points, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney, etc.).
-
Histopathology: Perform histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any treatment-related microscopic changes.
Potential In Vivo Applications and Efficacy
Neurological Disorders
A study in a mouse model of activity-based anorexia, a model that recapitulates some aspects of anorexia nervosa, demonstrated that intraperitoneal administration of this compound (1-4 mg/kg) mitigated weight loss and reduced compulsive-like behavior[4]. This effect was associated with the degradation of TET3 in AgRP neurons.
Cancer
While in vivo efficacy data in cancer models is limited, some in vitro studies suggest potential. This compound has been shown to suppress proliferation and induce apoptosis in Diffuse Intrinsic Pontine Glioma (DIPG) cells[6]. Another study indicated that this compound could modulate the epithelial-mesenchymal transition (EMT) process in a breast cancer cell line, suggesting a potential role in metastasis[5]. One report mentions that oral administration of this compound at 50 mg/kg daily for 21 days inhibited the growth of prostate cancer xenografts in nude mice [InvivoChem].
Further in vivo studies in relevant cancer models are warranted to validate these initial findings.
Conclusion
This compound is a valuable research tool for investigating the role of TET enzymes and DNA methylation in various biological processes and disease states. When preparing this compound for in vivo studies, it is critical to use a highly pure compound and to be mindful of the ongoing discussion regarding its precise mechanism of action. The protocols and data presented in this document provide a foundation for researchers to design and execute robust in vivo experiments. As with any experimental compound, careful dose-response studies and thorough toxicity monitoring are essential for obtaining reliable and interpretable results.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | TET enzyme inhibitor | CAS 2280037-51-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bobcat339 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bobcat339 is a synthetic, small-molecule compound that has garnered interest for its potential therapeutic applications, notably in the context of anorexia nervosa and other stress-related disorders.[1][2] This document provides a comprehensive overview of the available data on the dosage and administration of this compound in animal models, compiled from peer-reviewed literature. It is intended to serve as a foundational resource for researchers designing in vivo studies with this compound.
Important Note on Mechanism of Action: The precise mechanism of action of this compound is an area of active investigation and some controversy. While initial studies suggested it acts as a direct inhibitor of Ten-eleven translocation (TET) enzymes, particularly TET1 and TET2, subsequent research has indicated that its inhibitory activity in vitro may be dependent on the presence of contaminating copper(II)[3][4][5][6]. More recent findings suggest that this compound's efficacy in animal models of anorexia nervosa is mediated through the degradation of TET3 protein in AgRP neurons, leading to their activation and subsequent effects on appetite and anxiety-like behaviors.[1][2] Researchers should be aware of this ongoing discussion when interpreting experimental results.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound administration in animal models.
Table 1: In Vivo Administration of this compound in Mice
| Animal Model | Administration Route | Dosage Range | Vehicle | Frequency | Study Duration | Reference |
| Activity-Based Anorexia (ABA) Mouse Model | Intraperitoneal (i.p.) | 1 mg/kg, 2.5 mg/kg, 4 mg/kg | DMSO, further diluted in 1x PBS | Single injection, with additional injections on day 7 and 14 in some experiments | Up to 14 days | [7] |
Table 2: In Vitro Concentrations of this compound
| Cell Line | Concentration | Duration | Purpose | Reference |
| GT1-7 (murine hypothalamic neurons) | 10 µM | 3-6 hours | To assess TET3 protein stability and degradation | [1] |
| HT-22 (mouse hippocampal neurons) | 10 µM | 24 hours | To assess reduction of global 5hmC levels | [8] |
| Hep3B (human liver carcinoma cells) | 50 µM | 48 hours | To assess the effect on 5hmC levels in the presence or absence of copper(II) | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is based on the methodology described in a study investigating this compound in a mouse model of anorexia nervosa.[7]
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO), sterile
-
1x Phosphate-Buffered Saline (PBS), sterile
-
0.22-µm filter
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Stock Solution:
-
Freshly dissolve this compound powder in DMSO to a concentration of 50 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22-µm filter.
-
-
Preparation of Working Solution:
-
On the day of injection, dilute the 50 mg/mL stock solution with sterile 1x PBS to a final concentration of 0.5 mg/mL. This will be the solution for injection.
-
-
Animal Dosing:
-
Administer the working solution to mice via intraperitoneal injection.
-
The volume to be injected should be calculated based on the desired dosage (1 mg/kg, 2.5 mg/kg, or 4 mg/kg) and the individual mouse's body weight.
-
For example, for a 25 g mouse receiving a 1 mg/kg dose:
-
Dose = 1 mg/kg * 0.025 kg = 0.025 mg
-
Volume to inject = 0.025 mg / 0.5 mg/mL = 0.05 mL or 50 µL
-
-
Experimental Workflow for Intraperitoneal Administration
Caption: Workflow for i.p. administration of this compound.
Protocol 2: Oral and Intravenous Administration
Note: As of the date of this document, there are no published studies providing specific protocols for the oral or intravenous administration of this compound in animal models. The information below provides general guidance for these routes of administration, which should be adapted and validated by the researcher.
Oral Administration (General Guidance):
-
Vehicle Selection: The choice of vehicle is critical for oral administration and will depend on the solubility of this compound. Common vehicles for oral gavage include water, saline, corn oil, or aqueous solutions containing suspending agents like carboxymethylcellulose (CMC) or surfactants like Tween 80. Given that this compound is dissolved in DMSO for i.p. injection, a vehicle system that can accommodate this, such as a formulation with PEG300, Tween 80, and saline, might be a suitable starting point.
-
Dosage: The oral dosage will likely need to be higher than the intraperitoneal dosage to account for potential first-pass metabolism and lower bioavailability. Dose-ranging studies are essential to determine an effective and well-tolerated oral dose.
-
Procedure: Standard oral gavage techniques for mice should be followed, ensuring the use of appropriate gavage needle size and technique to minimize stress and injury to the animal.
Intravenous Administration (General Guidance):
-
Vehicle Selection: For intravenous administration, the vehicle must be sterile and biocompatible. A common approach for compounds soluble in DMSO is to dilute the DMSO stock in a sterile aqueous solution such as saline or PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid hemolysis and other adverse effects.
-
Dosage: IV administration typically requires lower doses than other routes due to 100% bioavailability. Dose-finding studies are necessary.
-
Procedure: Administration is usually via the tail vein in mice. The injection should be performed slowly to avoid adverse cardiovascular effects.
Signaling Pathway and Experimental Logic
Proposed Mechanism of Action of this compound in Anorexia Nervosa Model
The following diagram illustrates the proposed signaling pathway through which this compound is thought to exert its effects in the context of anorexia nervosa, based on recent findings.[1][2]
References
- 1. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Transcriptome Analysis Following Bobcat339 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bobcat339 is a cytosine-based small molecule inhibitor of the Ten-eleven translocation (TET) family of enzymes, primarily targeting TET1 and TET2.[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in the process of active DNA demethylation.[3][4] By inhibiting TET enzymes, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression. This has significant implications for various biological processes, including cell differentiation, immune responses, and the development of diseases such as cancer.[5][6]
Recent studies have highlighted a critical consideration for researchers using this compound: its inhibitory activity may be mediated by contaminating Copper(II) ions.[4] It is therefore imperative to consider the purity of the this compound compound and to include appropriate controls in experimental designs.
These application notes provide a comprehensive overview of the use of this compound for transcriptome analysis, including detailed protocols for cell treatment, RNA sequencing, and data analysis, as well as a summary of its effects on gene expression and relevant signaling pathways.
Data Presentation
Table 1: Representative Differentially Expressed Genes Following TET Inhibition by this compound
Note: A comprehensive, publicly available dataset of differentially expressed genes from a dedicated transcriptome-wide analysis of this compound-treated cells is not currently available. The following table is a representative summary of genes reported to be affected by this compound or TET inhibition in various studies. The direction of change may be context-dependent (cell type, treatment conditions).
| Gene | Function | Reported Change | Potential Biological Context | Reference |
| IL-6 | Pro-inflammatory cytokine, involved in tumor progression | Downregulated | Inflammation, Breast Cancer | [5] |
| IL-8 | Pro-inflammatory cytokine, involved in tumor progression | Downregulated | Inflammation, Breast Cancer | [5] |
| Sp7 (Osterix) | Transcription factor essential for osteoblast differentiation | Downregulated | Osteoblast Differentiation | |
| ALPL | Alkaline Phosphatase, a marker of osteoblast activity | Downregulated | Osteoblast Differentiation | |
| N-cadherin | Cell adhesion molecule, marker of Epithelial-Mesenchymal Transition (EMT) | Downregulated | Cancer Progression, EMT | [5] |
| Vimentin | Intermediate filament protein, marker of EMT | Downregulated | Cancer Progression, EMT | [5] |
| E-cadherin | Cell adhesion molecule, marker of epithelial cells | Upregulated | Cancer Progression, EMT | [5] |
| TET1 | Ten-eleven translocation 1 enzyme | Indirectly affected | Epigenetic Regulation | [7] |
Mandatory Visualizations
References
- 1. RNA-Seq Data Analysis: From Raw Data Quality Control to Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet1 and hydroxymethylcytosine in transcription and DNA methylation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bobcat339 TET Inhibitor & Copper Contamination Resource Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Bobcat339 TET inhibitor. A primary focus of this resource is to address the critical issue of copper contamination and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound was initially reported as a potent and selective cytosine-based inhibitor of Ten-Eleven Translocation (TET) enzymes, with IC50 values of 33 μM for TET1 and 73 μM for TET2.[1][2][3] It was believed to act by binding to the catalytic domain of TET enzymes, thereby preventing the oxidation of 5-methylcytosine (5mC) and reducing global 5-hydroxymethylcytosine (5hmC) levels.[2][4]
Q2: Is this compound a direct inhibitor of TET enzymes?
Subsequent research has demonstrated that this compound by itself has minimal to no direct inhibitory activity against human TET1 and TET2 enzymes at the concentrations previously reported.[5][6][7] The observed inhibitory effects are, in fact, mediated by contaminating Copper(II) (Cu(II)) ions present in some commercial preparations of this compound.[5][6][7]
Q3: How does copper contamination affect this compound's activity?
Studies have shown a direct correlation between the Cu(II) content in this compound preparations and their TET inhibitory activity.[5][6] It is now understood that Cu(II) ions are potent inhibitors of TET enzymes, and the presence of this compound can enhance this inhibitory effect.[7] Therefore, the activity attributed to this compound is largely an artifact of copper contamination.[7]
Q4: Are all commercial sources of this compound contaminated with copper?
No. The level of copper contamination can vary significantly between different commercial vendors.[8] For example, one study found that this compound sourced from MedKoo contained approximately 3 mol % copper, while samples from Sigma-Aldrich and in-house synthesized batches had no detectable levels of copper.[8] Researchers should be aware of the purity of their this compound source.
Q5: What are the implications of these findings for my research?
Q6: Does this compound have any other biological activities?
Recent studies suggest that this compound may have biological effects independent of TET inhibition, such as inducing the degradation of TET3 protein.[9][10] This effect was observed even with copper-free this compound.[10] This highlights a potential alternative mechanism of action that is not reliant on copper contamination.
Troubleshooting Guide
Issue 1: High variability in experimental results with this compound.
-
Possible Cause: Inconsistent levels of copper contamination between different batches or suppliers of this compound.
-
Troubleshooting Steps:
-
Verify the Source and Purity: Contact the vendor to inquire about their quality control procedures for metal contaminants. If possible, obtain a certificate of analysis.
-
Test for Copper: If you suspect contamination, consider having your this compound sample analyzed for copper content using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]
-
Use a Reliable Source: Purchase this compound from vendors who can certify the absence of copper contamination.[8]
-
Control Experiments: Include a copper-only control (e.g., using CuSO4) in your experiments to assess the direct effects of copper on your system.[8]
-
Issue 2: No significant inhibition of TET activity observed.
-
Possible Cause: You are using a high-purity, copper-free preparation of this compound, which has minimal direct inhibitory effect on TET enzymes.[5][6][7]
-
Troubleshooting Steps:
-
Confirm Compound Identity and Concentration: Ensure that your this compound is correctly identified and that the concentration used is appropriate.
-
Re-evaluate the Hypothesis: Based on current literature, the lack of inhibition with pure this compound is the expected outcome.[5][6][7] Re-assess your experimental design and consider that this compound may not be a suitable TET inhibitor.
-
Consider Alternative Inhibitors: Explore other established TET inhibitors, such as 2-hydroxyglutarate (2-HG) or dimethyloxalylglycine (DMOG), being mindful of their own mechanisms and potential off-target effects.[11][12]
-
Issue 3: Observed cellular effects do not correlate with changes in 5hmC levels.
-
Possible Cause: this compound may be exerting its effects through mechanisms other than TET inhibition, such as inducing TET3 protein degradation.[9][10]
-
Troubleshooting Steps:
-
Investigate Alternative Pathways: Explore potential off-target effects or alternative mechanisms of action for this compound.
-
Measure Protein Levels: In addition to 5hmC levels, assess the protein levels of TET enzymes (TET1, TET2, and TET3) by western blotting to see if this compound treatment leads to their degradation.[10]
-
Data Presentation
Table 1: Inhibitory Activity of Different this compound Preparations on TET1 and TET2
| This compound Source | Copper (Cu(II)) Content | TET1 Inhibition | TET2 Inhibition | Reference |
| In-house synthesized | Not Detected | Minimal | Minimal | [5][7] |
| Sigma-Aldrich | Not Detected | Minimal | Minimal | [7] |
| MedKoo | ~3 mol % | High | High | [7][8] |
| In-house + CuSO4 | Spiked with Copper | High | High | [7] |
Table 2: Effect of this compound Preparations on Global 5hmC Levels in Hep3B Cells
| Treatment (50 µM for 48h) | Copper (Cu(II)) Content | Global 5hmC Levels (vs. DMSO control) | Reference |
| MedKoo-Bobcat339 | High | Significant Decrease | [7] |
| Sigma-Bobcat339 | Not Detected | No Significant Reduction | [7] |
Experimental Protocols
Protocol 1: In Vitro TET Enzyme Inhibition Assay using LC-ESI-MS/MS
This protocol is adapted from studies investigating the direct inhibitory effects of this compound on TET enzyme activity.[7]
-
Reaction Setup:
-
Prepare a reaction mixture containing the TET catalytic domain (e.g., human TET1 or TET2), a 5mC-containing DNA substrate, and the necessary cofactors (Fe(II), α-ketoglutarate, and ascorbic acid) in a suitable reaction buffer.
-
Add this compound (from different sources) or a vehicle control (e.g., DMSO) to the reaction mixture at the desired final concentration. Include a positive control for inhibition (e.g., CuSO4).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Quenching and DNA Digestion:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Digest the DNA substrate to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
-
LC-ESI-MS/MS Analysis:
-
Analyze the digested samples by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to quantify the levels of 5mC and its oxidized derivatives (5hmC, 5fC, 5caC).
-
-
Data Analysis:
-
Calculate the percentage of 5mC conversion to 5hmC.
-
Determine the inhibitory activity by comparing the 5hmC levels in the inhibitor-treated samples to the vehicle control.
-
Protocol 2: Cellular 5hmC Dot Blot Assay
This protocol is used to assess the effect of this compound on global 5hmC levels in cultured cells.[7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hep3B) at an appropriate density and allow them to adhere.
-
Treat the cells with different preparations of this compound, a vehicle control (DMSO), or a positive control for 5hmC reduction for a specified duration (e.g., 48 hours).
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol.
-
-
DNA Denaturation and Dot Blotting:
-
Denature the genomic DNA by heating.
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate it with a primary antibody specific for 5hmC.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the dot intensities using densitometry software.
-
Normalize the 5hmC signal to the amount of DNA spotted (e.g., by staining the membrane with methylene blue).
-
Visualizations
Caption: TET enzyme signaling pathway and points of inhibition.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Effect of TET inhibitor on bovine parthenogenetic embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quality control measures for Bobcat339 in research
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and effective use of Bobcat339 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has been described to have two distinct mechanisms of action. It was initially identified as a competitive inhibitor of Ten-eleven translocation (TET) enzymes, specifically TET1 and TET2, which are involved in DNA demethylation.[1] However, subsequent research has revealed that the inhibitory activity of many commercial preparations of this compound is dependent on or significantly enhanced by the presence of contaminating Copper(II) ions.[2][3] More recent studies have also identified this compound as a small-molecule degrader of the TET3 protein, which presents an alternative mechanism for its biological effects.
Q2: What is the significance of Copper(II) contamination in this compound samples?
A2: The presence of Copper(II) is a critical factor influencing the activity of this compound as a TET inhibitor.[2][4] Research has shown that highly purified this compound, devoid of copper, exhibits minimal inhibitory activity against TET1 and TET2.[2][3] The originally reported inhibitory effects are now largely attributed to the presence of residual copper from the synthesis process.[2][4] This means that the observed potency of this compound in TET inhibition-focused experiments can vary significantly between different batches and suppliers, depending on the level of copper contamination.[2]
Q3: How should I prepare and store this compound solutions?
A3: this compound is a crystalline solid that is soluble in organic solvents such as DMSO and dimethylformamide at approximately 1 mg/mL.[5] It has limited solubility in aqueous buffers.[5] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration.[5] For instance, a working solution can be prepared to have a final concentration of approximately 0.11 mg/mL in a 1:8 solution of DMSO:PBS (pH 7.2).[5] It is advisable to not store the aqueous working solution for more than one day.[5] The solid form of this compound is stable for at least four years when stored at -20°C.[4]
Q4: Does this compound have any known off-target effects?
A4: Initial studies indicated that this compound is selective for TET enzymes and does not significantly inhibit the DNA methyltransferase DNMT3a, even at concentrations as high as 500 μM.[1] However, a comprehensive off-target profile for this compound is not yet fully established. Given its more recently discovered role as a TET3 degrader, researchers should consider potential downstream effects of TET3 reduction in their experimental systems.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in TET inhibition assays.
-
Possible Cause: Your batch of this compound may have a low level of Copper(II) contamination, or it may be highly purified. The originally reported IC50 values for TET1 and TET2 (33 μM and 73 μM, respectively) were likely influenced by the presence of copper.[1]
-
Troubleshooting Steps:
-
Verify Compound Source and Purity: Contact the supplier to inquire about the purification process and whether their product is tested for residual copper.
-
Analytical Testing: If possible, perform an independent analysis of your this compound sample for trace metal contamination using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[2]
-
Control Experiments: Include a positive control for TET inhibition in your experiments. Additionally, consider testing the effect of adding a controlled amount of Copper(II) (e.g., in the form of CuCl₂) alongside your this compound to see if it potentiates the inhibitory effect. This can help determine if the lack of activity is due to the absence of copper.
-
Consider the Alternative Mechanism: If your experimental system expresses TET3, the observed effects might be due to TET3 degradation rather than direct TET1/2 inhibition.
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: this compound has inherently low solubility in aqueous buffers.[5]
-
Troubleshooting Steps:
-
Use of a Co-solvent: Always prepare a concentrated stock solution in an organic solvent like DMSO first.[5][6]
-
Sonication/Heating: Gentle sonication or warming of the solution can aid in dissolution.[6]
-
Appropriate Dilution: When diluting the DMSO stock into your aqueous buffer or media, add the stock solution to the aqueous phase dropwise while vortexing to prevent precipitation.
-
In Vivo Formulation: For animal studies, specific formulations can be used to improve solubility. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TET1) | 33 μM | [1] |
| IC50 (TET2) | 73 μM | [1] |
| Solubility in DMSO/DMF | ~1 mg/mL | [5] |
| Solubility in 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [5] |
| Solid Form Stability (-20°C) | ≥ 4 years | [4] |
Note: The provided IC50 values may be dependent on the presence of Copper(II) in the this compound preparation.
Experimental Protocols
Protocol 1: Quality Control Assay for Copper(II) Contamination
This protocol describes a method to indirectly assess the potential for copper-dependent activity of your this compound sample.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Copper(II) Stock Solution: Prepare a 10 mM stock solution of Copper(II) chloride (CuCl₂) in sterile water.
-
Set up Experimental Groups:
-
Vehicle Control (DMSO)
-
This compound alone (at desired final concentration)
-
Copper(II) alone (at a low micromolar concentration, e.g., 1-5 μM)
-
This compound + Copper(II) (at the same concentrations as the individual treatments)
-
-
Perform TET Inhibition Assay: Use a commercially available TET activity assay kit or an in-house developed assay. Add the respective treatments to the assay reactions.
-
Analyze Results: Compare the level of TET inhibition across the different groups. If the inhibitory effect of "this compound + Copper(II)" is significantly greater than this compound alone, it suggests that the activity of your this compound is copper-dependent.
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Bobcat339 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Bobcat339 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that has been reported as an inhibitor of the Ten-eleven translocation (TET) family of enzymes, specifically TET1 and TET2.[1] TET enzymes are involved in the process of DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[2][3] By inhibiting TET enzymes, this compound is purported to decrease global 5hmC levels, thereby affecting gene expression and other downstream cellular processes.[2][3]
Q2: What is the reported IC50 of this compound?
In cell-free biochemical assays, this compound has been reported to have IC50 values of 33 µM for TET1 and 73 µM for TET2.[2][3][4] It is important to note that these values are from in vitro assays and the effective concentration in cell-based assays may vary depending on the cell type, assay duration, and other experimental conditions.
Q3: What are the common challenges when working with this compound?
A significant challenge with this compound is the potential for contamination with Copper(II) ions. A 2022 study by Weirath et al. demonstrated that the TET inhibitory activity of some commercial preparations of this compound is mediated by contaminating copper.[2][5] Copper-free this compound was shown to have minimal inhibitory activity on TET enzymes in both biochemical and cell-based assays.[5] This finding has critical implications for data interpretation and troubleshooting.
Other common challenges include:
-
Solubility: this compound has low aqueous solubility and is typically dissolved in DMSO to prepare stock solutions.[2] Precipitation may occur when diluting into aqueous media.
-
Inconsistent Results: Due to the potential for copper contamination and variability between batches and suppliers, researchers may experience inconsistent results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: No observable effect or weak activity of this compound in my cell-based assay.
-
Possible Cause 1: Inactive Compound due to Absence of Copper.
-
Troubleshooting Step: The inhibitory activity of your this compound batch may be dependent on copper contamination.[5] Consider the source and purity of your compound. A highly purified, copper-free batch may exhibit low to no activity.
-
Recommendation: If you suspect this is the issue, you could test the effect of adding a low micromolar concentration of a copper source (e.g., CuSO4) to your assay as a control experiment to see if it potentiates the effect of this compound. However, be aware that copper itself can have cellular effects.[6][7] The most rigorous approach is to obtain a batch of this compound with certified purity and low copper content to establish a baseline.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time.
-
Troubleshooting Step: The effective concentration can be cell-type dependent. Review the literature for concentrations used in similar cell lines and assays.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) and vary the incubation time to determine the optimal conditions for your specific experimental setup.
-
-
Possible Cause 3: Poor Solubility.
-
Troubleshooting Step: this compound may precipitate out of the cell culture medium.
-
Recommendation: Ensure your final DMSO concentration is as low as possible (typically <0.5%) and compatible with your cells. Visually inspect the media for any signs of precipitation after adding this compound. If solubility is an issue, consider using a freshly prepared stock solution for each experiment.
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: Copper-Mediated Toxicity.
-
Troubleshooting Step: If your this compound preparation is contaminated with copper, the observed effects may be due to copper toxicity rather than specific TET inhibition.[6][7]
-
Recommendation: Test the effect of copper alone (at concentrations comparable to potential contamination levels) on your cells as a control. If possible, analyze the copper content of your this compound stock.
-
-
Possible Cause 2: Non-specific activity at high concentrations.
-
Troubleshooting Step: Like many small molecule inhibitors, high concentrations of this compound may lead to off-target effects.
-
Recommendation: Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target effects.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound batches.
-
Troubleshooting Step: Different batches or suppliers of this compound may have varying levels of purity and copper contamination.
-
Recommendation: If possible, purchase a larger quantity of a single, well-characterized batch to use across a series of experiments. Always note the lot number of the compound used.
-
-
Possible Cause 2: Instability of the compound in solution.
-
Troubleshooting Step: this compound solutions may degrade over time.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Quantitative Data Summary
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation (BrdU) | DIPG | 10-50 µM | 25% reduction in BrdU+ cells at 50 µM. | [8][9] |
| Apoptosis (cPARP/CC3) | DIPG | 10-50 µM | 4-10 fold increase in CC3+ cells. | [8][9] |
| 5hmC Levels (Dot Blot) | HT-22 (mouse hippocampal) | 10 µM | Significant reduction in global 5hmC levels (with copper-containing this compound). | [3] |
| 5hmC Levels (Dot Blot) | Hep3B | 50 µM | No reduction in 5hmC levels with copper-free this compound. | [10] |
Experimental Protocols
BrdU Cell Proliferation Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent (10X)
-
Fixing/Denaturing Solution
-
BrdU Detection Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 10X BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium. For suspension cells, centrifuge the plate before removing the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted BrdU detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature, or until color develops.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Cleaved PARP (cPARP) Western Blot for Apoptosis Detection
Materials:
-
Cells and treatment reagents (this compound, apoptosis inducer as positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP (Asp214)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blot imaging system
Procedure:
-
Plate and treat cells with this compound as desired. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvest cells and lyse them in lysis buffer on ice.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the bands using an imaging system. The cleaved PARP fragment will appear at approximately 89 kDa.[11][12]
Cleaved Caspase-3 (CC3) Immunofluorescence for Apoptosis Detection
Materials:
-
Cells grown on coverslips or in imaging plates
-
This compound and control reagents
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
5-hydroxymethylcytosine (5hmC) Dot Blot Assay
Materials:
-
Genomic DNA from treated and control cells
-
Denaturation buffer (e.g., 0.1 M NaOH)
-
Neutralization buffer (e.g., 6.6 M ammonium acetate)
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5hmC
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Extract genomic DNA from cells treated with this compound and controls.
-
Quantify the DNA concentration accurately.
-
Denature a known amount of DNA (e.g., 200-500 ng) in denaturation buffer and heat at 95-100°C for 5-10 minutes.
-
Immediately place on ice and neutralize with neutralization buffer.
-
Spot the denatured DNA onto the membrane and allow it to air dry.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-5hmC primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the signal.
-
Quantify the dot intensity using densitometry software. To control for loading, the membrane can be stained with Methylene Blue.
Visualizations
Signaling Pathways Affected by TET Inhibition
Caption: The inhibitory effect of this compound on TET1/TET2 enzymes and its downstream consequences.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for testing the effects of this compound in cell-based assays.
References
- 1. TET2 in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. 2.4. Determination of 5-hydroxymethylcytosine (5hmC) Content in DNA by the Dot Blot Method [bio-protocol.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Copper induces expression and methylation changes of early development genes in Crassostrea gigas embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diagenode.com [diagenode.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. raybiotech.com [raybiotech.com]
- 11. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results with Bobcat339
Welcome to the Bobcat339 technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results when using the this compound kit?
A1: Inconsistent results with the this compound kit can stem from several factors, broadly categorized into three areas: reagent handling, experimental technique, and data analysis. Common issues include improper storage of reagents leading to degradation, variability in pipetting and incubation times, and inconsistent data normalization procedures.
Q2: How can I minimize variability between different experimental runs?
A2: To minimize inter-assay variability, it is crucial to maintain consistency in all aspects of the protocol. This includes using the same lot of reagents for the entire study, ensuring all equipment is properly calibrated, and adhering strictly to the recommended incubation times and temperatures. Running a standard or control sample with each batch of experiments can also help in normalizing the data across different runs.
Q3: My negative controls are showing a high background signal. What could be the cause?
A3: A high background signal in negative controls is often due to contamination of reagents or buffers, insufficient washing steps, or non-specific binding. Ensure that dedicated and sterile labware is used for the this compound reagents. Increasing the number or duration of wash steps can also help to reduce non-specific binding and lower the background signal.
Q4: The signal from my positive controls is lower than expected. What should I do?
A4: A low signal in positive controls can indicate a problem with one or more of the critical reagents, such as the enzyme conjugate or the substrate. Check the expiration dates and storage conditions of all kit components. It is also advisable to prepare fresh dilutions of your controls for each experiment. If the issue persists, it may be necessary to test the activity of individual reagents.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (CV) in Replicate Samples
High CVs in replicate samples are a common indicator of technical variability in the experimental workflow.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Inaccuracy | Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inconsistent Incubation Times | Use a multichannel timer to manage multiple samples. Ensure all wells of a plate are incubated for the same duration. |
| Temperature Gradients | Ensure microplates are incubated in a temperature-controlled environment. Avoid stacking plates during incubation. |
| Improper Mixing | Gently vortex or invert reagent tubes before use. Ensure thorough but gentle mixing of samples in microplate wells. |
Experimental Protocol to Test Pipetting Accuracy:
-
Prepare a stock solution of a colored dye (e.g., 1 mg/mL of bromophenol blue).
-
In a 96-well plate, pipette 100 µL of the dye solution into 12 replicate wells.
-
Add 100 µL of deionized water to each well.
-
Measure the absorbance of each well at 590 nm using a plate reader.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for the absorbance readings. A CV of <5% is generally considered acceptable.
Issue 2: Inconsistent Batch-to-Batch Results
Variability between different experimental batches can compromise the reliability of a study.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Lot Variation | Use reagents from the same manufacturing lot for the entire duration of a study. If a new lot must be used, perform a bridging study to compare the performance of the old and new lots. |
| Environmental Changes | Monitor and record laboratory conditions such as temperature and humidity. Avoid performing experiments in areas with significant environmental fluctuations. |
| Operator Variability | Ensure all operators are trained on the same standard operating procedure (SOP). Minimize the number of different operators performing the same assay. |
| Instrument Performance | Perform regular maintenance and calibration of all laboratory equipment, including plate readers, washers, and incubators. |
Experimental Protocol for a Bridging Study:
-
Select a set of at least three control samples with known low, medium, and high concentrations.
-
On the same day, run the assay with both the old and new lots of the this compound kit.
-
Analyze the control samples in triplicate with each kit lot.
-
Compare the mean results and variability (CV%) between the two lots. The results should be within a predefined acceptance range (e.g., ±15%).
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: An example signaling pathway that can be studied using the this compound assay.
How to ensure the purity of Bobcat339 for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Bobcat339 in experiments, with a primary focus on ensuring its purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, cytosine-based inhibitor of the Ten-eleven translocation (TET) methylcytosine dioxygenases.[1] It was initially reported to inhibit TET1 and TET2 with IC50 values of 33 μM and 73 μM, respectively, thereby reducing the levels of 5-hydroxymethylcytosine (5hmC) in cells.[1][2] The TET enzymes are crucial in the process of DNA demethylation.[3] However, subsequent research has shown that the inhibitory activity of this compound is mediated by contaminating copper(II) (Cu(II)).[4][5][6]
Q2: What is the controversy surrounding this compound's activity?
A2: Research has demonstrated that the reported TET inhibitory activity of this compound is a result of contamination with Cu(II) from its synthesis.[4][5][6] Highly purified this compound, with no detectable copper, shows minimal to no inhibitory activity against TET1 and TET2 at the previously reported concentrations.[4][5][6] The inhibitory effect is observed when Cu(II) is present, and a mixture of this compound and copper is a more potent inhibitor than Cu(II) alone.[4]
Q3: Why is the purity of this compound critical for my experiments?
A3: The purity of this compound is paramount because its primary biological activity as a TET inhibitor is dependent on the presence of copper contamination.[4][5][6] Using different batches or sources of this compound with varying levels of copper contamination can lead to significant variations in experimental outcomes and a lack of reproducibility.[4] Therefore, understanding and controlling the purity of your this compound sample is essential for interpreting your results accurately.
Q4: How can I check the purity of my this compound sample?
A4: To ensure the reliability of your experiments, it is crucial to verify the purity of your this compound sample. The certificate of analysis (CoA) from the supplier should provide initial purity data, often determined by High-Performance Liquid Chromatography (HPLC).[2] However, due to the copper contamination issue, it is highly recommended to perform an independent analysis for trace metals. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a suitable method for detecting and quantifying copper contamination.[4]
Q5: What should I do if my this compound is contaminated with copper?
A5: If your this compound sample is found to be contaminated with copper, you have a few options depending on your experimental goals. If you intend to study the effects of the this compound-copper complex, you should quantify the copper concentration to ensure consistency across experiments. If your goal is to study the effects of pure this compound, the compound will need to be purified to remove the copper. This can be a complex process involving multiple rounds of flash chromatography followed by HPLC purification.[4]
Troubleshooting Guide
Q: My experiment with this compound shows no inhibition of TET enzymes. What could be the problem?
A: This issue is likely related to the purity of your this compound sample.
-
Possible Cause 1: High Purity this compound. Your sample of this compound may be of high purity and free of copper contamination. Pure this compound has been shown to have minimal to no inhibitory activity at the originally reported concentrations.[4][5][6]
-
Solution 1: Verify the source and batch of your this compound. Some commercial suppliers may provide a purer compound. You can test for copper contamination using methods like ICP-OES.[4]
-
Possible Cause 2: Insufficient Concentration. If you are using a highly pure sample of this compound, the concentration required for any potential intrinsic activity (independent of copper) may be much higher than the initially reported IC50 values.
-
Solution 2: Consider performing a dose-response experiment over a wider range of concentrations. However, be aware that the biological relevance of any effects at very high concentrations may be questionable.
Q: I am observing inconsistent results between different batches of this compound. Why is this happening?
A: Inconsistent results between batches are a strong indicator of varying levels of purity, specifically copper contamination.
-
Possible Cause: Different synthesis and purification processes used by vendors or for different batches can result in varying levels of residual copper.[4]
-
Solution: Analyze each batch of this compound for copper content before use. This will allow you to normalize your experiments based on the copper concentration or select batches with consistent purity. For critical experiments, it is advisable to purchase a larger quantity of a single, well-characterized batch.
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound's activity and the impact of copper contamination.
| Parameter | Reported Value | Condition | Reference |
| IC50 for TET1 | 33 µM | Initial report (likely copper-contaminated) | [1] |
| IC50 for TET2 | 73 µM | Initial report (likely copper-contaminated) | [1] |
| TET1 & TET2 Inhibition | Near total inhibition at 125 µM | Copper-contaminated this compound | [4] |
| TET1 & TET2 Inhibition | No significant inhibition at 125 µM | Highly purified, copper-free this compound | [4] |
| Copper Content | ~3 mol % | In a commercially available, active batch | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of chemical compounds.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of two solvents is typically used, for example:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has maximum absorbance.
-
Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Detection of Copper Contamination by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for detecting trace metals.
-
Sample Digestion: A known mass of the this compound sample is digested in a strong acid (e.g., nitric acid) to break down the organic matrix and bring the metals into solution. This step should be performed in a trace metal-free environment.
-
Standard Preparation: Prepare a series of calibration standards of copper in the same acid matrix.
-
ICP-OES Analysis: Introduce the digested sample and calibration standards into the ICP-OES instrument. The instrument will measure the emission of light from the copper atoms in the plasma at specific wavelengths.
-
Quantification: The concentration of copper in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards.
Protocol 3: In Vitro TET Enzyme Inhibition Assay
This is a general protocol to assess the inhibitory activity of this compound on TET enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES buffer, NaCl, Fe(NH4)2(SO4)2, ascorbate, α-ketoglutarate, and DTT.
-
Substrate: Use a DNA oligonucleotide substrate containing 5-methylcytosine (5mC).
-
Enzyme: Add a recombinant catalytic domain of the TET enzyme (e.g., TET1 or TET2).
-
Inhibitor: Add this compound at various concentrations (or a DMSO vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Analysis: The formation of 5-hydroxymethylcytosine (5hmC) can be quantified using methods such as:
Visualizations
Caption: A workflow diagram outlining the steps to verify the purity of this compound before its use in experiments.
Caption: A diagram illustrating the proposed mechanism where a complex of this compound and Copper(II) inhibits the TET enzyme's function.
References
- 1. epigentek.com [epigentek.com]
- 2. This compound (6977) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Bobcat339 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Bobcat339, focusing on the critical impact of copper on its activity as a Ten-eleven translocation (TET) enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound was initially reported as a potent and selective cytosine-based inhibitor of TET enzymes, with IC50 values of 33 μM for TET1 and 73 μM for TET2.[1][2] The proposed mechanism involved the 5-chlorocytosine headgroup of this compound binding to the active site of the TET enzyme in a manner that mimics the natural substrate, 5-methylcytosine (5mC). However, subsequent research has revealed that the inhibitory activity of this compound is critically dependent on the presence of contaminating copper (II) ions.[3]
Q2: What is the role of copper in the activity of this compound?
A2: Groundbreaking studies have demonstrated that highly purified this compound, devoid of copper, exhibits minimal to no inhibitory activity against TET1 and TET2 enzymes at previously reported concentrations.[3] The inhibitory effects observed in earlier experiments were found to be a direct result of trace amounts of Cu(II) contamination from the synthesis process.[3] It is now understood that the this compound-copper complex is the active inhibitory species. The presence of copper significantly enhances the inhibitory potency, likely by interacting with the TET catalytic domain.[3]
Q3: Does this compound have any biological activity independent of copper-mediated TET inhibition?
A3: Recent evidence suggests that this compound may have biological effects independent of its copper-dependent TET inhibition. One study has proposed that this compound can induce the degradation of TET3 protein in neuronal cells. This effect was observed without the requirement of copper, indicating a potentially novel mechanism of action.
Q4: How does copper chelation affect the activity of this compound?
A4: Copper chelation will effectively abolish the TET inhibitory activity of this compound preparations that are contaminated with copper. By sequestering the Cu(II) ions, a chelating agent prevents the formation of the active this compound-copper complex, thereby rendering the compound inactive as a TET inhibitor.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of TET enzyme activity in our experiments with this compound.
-
Possible Cause: Your batch of this compound may be of high purity and lack the necessary copper contamination for TET inhibition. Different suppliers may have varying levels of trace metals in their preparations.
-
Troubleshooting Steps:
-
Verify Copper Content: If possible, analyze your this compound sample for trace metal content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Controlled Copper Addition: To test if copper is the limiting factor, perform a controlled experiment where you titrate a known concentration of CuSO4 into your assay with copper-free this compound. This can help determine if the inhibitory activity is restored.
-
Source a Different Batch: If you are seeking the copper-dependent inhibitory effect, you may need to source this compound from a supplier whose product is known to have copper contamination or synthesize it in a way that introduces copper. Conversely, for studying copper-independent effects, ensure you are using a highly purified, copper-free version.
-
Problem 2: We observe cellular effects of this compound that do not correlate with TET inhibition.
-
Possible Cause: You may be observing the copper-independent effects of this compound, such as the reported degradation of TET3. Alternatively, off-target effects of either this compound or the this compound-copper complex could be at play.
-
Troubleshooting Steps:
-
Use a Copper-Free System: To isolate the effects of this compound alone, ensure your experimental system is free of contaminating copper. This may involve using metal-free media and chelating any trace metals.
-
Investigate TET3 Levels: If your experimental system expresses TET3, assess the protein levels of TET3 after treatment with copper-free this compound using methods like Western blotting.
-
Control for Copper Toxicity: Run parallel experiments with equivalent concentrations of CuSO4 to determine if the observed cellular effects are due to copper toxicity alone.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target Enzyme | Reported IC50 (with Copper) | IC50 (Copper-Free) |
| TET1 | 33 μM[1] | No significant inhibition[3] |
| TET2 | 73 μM[1] | No significant inhibition[3] |
Experimental Protocols
Protocol 1: Assessing the Impact of Copper on this compound Activity using an In Vitro TET Assay
This protocol is designed to determine if the TET inhibitory activity of a this compound sample is copper-dependent.
-
Prepare Reagents:
-
Recombinant TET1 or TET2 enzyme.
-
Methylated DNA substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 μM (NH4)2Fe(SO4)2·6H2O).
-
This compound stock solution in DMSO (ensure the batch purity is known or tested).
-
CuSO4 stock solution in water.
-
Quenching solution (e.g., EDTA).
-
-
Assay Setup:
-
Prepare reaction mixtures containing the TET enzyme and methylated DNA substrate in the assay buffer.
-
Create a series of experimental conditions:
-
Vehicle control (DMSO).
-
This compound alone at various concentrations.
-
CuSO4 alone at various concentrations.
-
This compound in combination with a fixed concentration of CuSO4.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quenching solution.
-
-
Detection of 5-hydroxymethylcytosine (5hmC):
-
Quantify the formation of 5hmC using a suitable method such as:
-
LC-MS/MS: Provides accurate quantification of 5hmC.
-
ELISA-based kits: Commercially available kits for 5hmC detection.
-
Dot Blot: A semi-quantitative method using a 5hmC-specific antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of TET inhibition for each condition relative to the vehicle control.
-
Compare the inhibitory activity of this compound in the presence and absence of added copper.
-
Protocol 2: Procedure for Removing Trace Copper Contamination from this compound
This protocol provides a general method for researchers to reduce copper contamination from a solution of this compound using chelation followed by purification.
-
Chelation:
-
Dissolve the this compound sample in a suitable organic solvent (e.g., DMSO).
-
Prepare an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration sufficient to bind the suspected copper contamination (e.g., 10 mM).
-
Mix the this compound solution with the EDTA solution and stir for several hours to allow for chelation of the copper ions.
-
-
Extraction:
-
Perform a liquid-liquid extraction to separate the this compound from the water-soluble copper-EDTA complex. Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture.
-
Shake the mixture vigorously and allow the layers to separate. The this compound should partition into the organic layer, while the copper-EDTA complex remains in the aqueous layer.
-
Collect the organic layer and repeat the extraction with fresh aqueous EDTA solution to ensure complete removal of copper.
-
-
Purification and Verification:
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Verify the removal of copper using a sensitive analytical technique such as ICP-MS.
-
Confirm the chemical integrity of the purified this compound using methods like NMR or LC-MS.
-
Visualizations
Caption: The role of TET enzymes in DNA demethylation and the inhibitory mechanism of the this compound-Copper complex.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Verifying Bobcat339's Mechanism in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for verifying the mechanism of Bobcat339 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cytosine-based inhibitor of the Ten-eleven translocation (TET) family of enzymes, specifically TET1 and TET2.[1][2][3] It functions by binding to the active site of these dioxygenases, thereby preventing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[4][5] This inhibition of TET enzymatic activity leads to alterations in DNA methylation patterns and subsequent changes in gene expression.[6]
Q2: Is it true that the activity of this compound can be influenced by copper?
A2: Yes, this is a critical consideration. Research has shown that the inhibitory activity of some preparations of this compound is correlated with the presence of contaminating Copper(II) (Cu(II)).[7][8][9][10][11][12] In fact, it has been suggested that the this compound-copper mixture is a more potent inhibitor of TET enzymes than either this compound or Cu(II) alone.[2][13] Therefore, it is crucial to consider the purity of the this compound compound and potentially include appropriate controls in your experiments.
Q3: What are the expected downstream effects of treating a new cell line with this compound?
A3: The primary and most direct downstream effect is a reduction in the global levels of 5hmC in the genomic DNA of the treated cells.[1][8] This is a direct consequence of TET enzyme inhibition. Subsequently, you may observe changes in the expression of genes that are regulated by DNA methylation. Depending on the specific genes and regulatory elements, this could manifest as either up- or down-regulation of transcription.[6][14]
Q4: What are the typical working concentrations for this compound?
A4: The effective concentration of this compound can vary between cell lines. However, published studies have used concentrations in the mid-micromolar range. For example, IC50 values of 33 µM for TET1 and 73 µM for TET2 have been reported in cell-free assays.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Experimental Workflows and Signaling Pathways
To elucidate the mechanism of this compound, it is essential to understand the signaling pathway it perturbs and the experimental workflow to verify its action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TET inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-263534) [evitachem.com]
- 6. Gene expression - Wikipedia [en.wikipedia.org]
- 7. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Off-target effects of Bobcat339 to consider
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bobcat339, a potent inhibitor of Ten-Eleven Translocation (TET) enzymes. This resource includes frequently asked questions, troubleshooting guides for potential off-target effects, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cytosine-based inhibitor that selectively targets the catalytic activity of TET enzymes, specifically TET1 and TET2.[1][2] It functions by binding to the active site of these enzymes, thereby preventing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[3] This inhibition of TET activity can lead to alterations in gene expression.[1]
Q2: What are the reported IC50 values for this compound against its primary targets?
This compound has been reported to have the following half-maximal inhibitory concentrations (IC50):
Q3: Is this compound known to inhibit other epigenetic modifiers?
Studies have shown that this compound does not significantly inhibit the DNA methyltransferase DNMT3a, even at concentrations as high as 500 μM.[2] This suggests a degree of selectivity for TET enzymes over this particular DNA methyltransferase.
Q4: Are there any known confounding factors that can affect this compound's activity?
Yes, a critical consideration when using this compound is the potential for contamination with Copper (II) ions. Research has indicated that the inhibitory activity of some commercial preparations of this compound on TET enzymes is mediated by contaminating Cu(II).[3][4] In fact, highly purified this compound alone may exhibit minimal inhibitory activity at the previously reported concentrations.[3][4] The combination of this compound and copper appears to be a more potent inhibitor of TET1 than copper alone.[3]
Q5: What are the potential cellular effects of this compound treatment?
By inhibiting TET enzymes, this compound can lead to a global decrease in 5hmC levels and a corresponding increase in 5mC levels.[3] This can modulate gene expression and has been observed to influence various cellular processes, including:
-
Inhibition of osteoblast differentiation.
-
Modulation of the epithelial-mesenchymal transition (EMT) in breast cancer cells.[5]
-
Induction of TET3 protein degradation in neuronal cells.[6]
Troubleshooting Guide: Off-Target Effects
This guide addresses potential issues and unexpected results that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Greater than expected cytotoxicity or unexpected changes in cell signaling pathways. | 1. Copper Contamination: The observed effects may be due to the presence of contaminating Cu(II) in the this compound preparation, which can have its own biological activities. 2. Off-Target Kinase Inhibition: Although not specifically documented for this compound, small molecule inhibitors can often have off-target effects on various protein kinases. | 1. Assess Copper Contamination: Test your this compound stock for the presence of copper. If contamination is detected, consider using a copper chelator in your experiments as a control or sourcing a highly purified, copper-free batch of the inhibitor. 2. Perform a Kinome Screen: Conduct a broad kinase profiling assay to identify any unintended kinase targets of this compound in your experimental system. |
| Variability in experimental results between different batches of this compound. | Inconsistent Purity/Contamination: Different batches of the compound may have varying levels of purity and/or copper contamination, leading to inconsistent biological activity. | Batch Validation: Always validate a new batch of this compound. Perform a dose-response curve for its on-target effect (e.g., reduction of 5hmC levels) and consider testing for copper contamination. |
| Unexpected changes in gene expression unrelated to known TET target genes. | Broad Epigenetic Remodeling or Off-Target Effects: Inhibition of TET enzymes can lead to widespread changes in the epigenome. Alternatively, this compound may have off-target effects on other cellular pathways that regulate gene expression. | Transcriptomic Analysis: Perform RNA-sequencing to get a global view of the changes in gene expression induced by this compound in your model system. This can help identify affected pathways and distinguish between on-target and potential off-target effects. |
| No observable effect on 5hmC levels at expected concentrations. | Compound Inactivity: The this compound preparation may be inactive due to degradation or lack of the potentiating copper contaminant. Cellular Context: The specific cell line or experimental conditions may be resistant to the effects of this compound. | Verify Compound Activity: Test the compound in a cell-free TET activity assay or in a cell line known to be responsive. Increase Concentration/Duration: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system. |
Quantitative Data Summary
| Target | IC50 (μM) | Notes |
| TET1 | 33 | [1][2] |
| TET2 | 73 | [1][2] |
| DNMT3a | >500 | No significant inhibition observed.[2] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takarabio.com [takarabio.com]
- 6. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Bobcat339: Technical Support Center for Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Bobcat339. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Storage Recommendations
Proper storage of this compound is critical to maintain its integrity and activity. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Compound Form | Storage Temperature | Duration | Special Considerations |
| This compound (Solid) | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| This compound hydrochloride (Solid) | -80°C | 2 years[2] | Sealed storage, away from moisture.[2] |
| -20°C | 1 year[2] | Sealed storage, away from moisture.[2] | |
| This compound Stock Solution (in DMSO) | -80°C | 6 months[3] | Use within 6 months.[3] |
| -20°C | 1 month[3] | Use within 1 month.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: I am not observing the expected inhibitory activity of this compound on TET enzymes. What could be the issue?
A1: The most likely reason for a lack of TET inhibitory activity is the purity of the this compound preparation, specifically the absence of copper(II) contamination.[4] Research has shown that the inhibitory activity of this compound against TET enzymes is mediated by contaminating Cu(II).[1][4] Preparations of this compound that have been rigorously purified to remove trace metals will exhibit minimal to no inhibition of TET1 and TET2.[4]
-
Recommendation: If you are not observing the expected activity, consider the source and purification of your this compound. Some commercial preparations may have varying levels of copper contamination.[4] For experiments where TET inhibition is desired, it has been shown that the presence of Cu(II) enhances the inhibitory effect of this compound.[4]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the solubility of this compound is exceeded in your chosen solvent or if the storage temperature is too high.
-
Recommendation: If precipitation is observed during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2] Always ensure you are not exceeding the known solubility limits in your chosen solvent. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]
Q3: Can I use this compound that has been stored for longer than the recommended duration?
A3: It is not recommended to use this compound that has been stored beyond the suggested periods. While one source suggests a stability of ≥ 4 years for the solid compound at -20°C, it is best practice to adhere to the manufacturer's specific recommendations.[1] Degradation of the compound can lead to inaccurate and unreliable experimental results.
Q4: How should I prepare solutions of this compound?
A4: this compound is soluble in DMF and DMSO.[1] For in vivo studies, a common method involves preparing a stock solution in DMSO and then further diluting it with other vehicles like PEG300, Tween-80, and saline to create a clear working solution.[2] It is crucial to add each solvent sequentially and ensure complete mixing at each step to avoid precipitation.[2]
Experimental Workflow for Handling and Storage
To ensure the integrity of this compound throughout your experiments, a systematic workflow should be followed. The diagram below outlines the key steps from receiving the compound to its experimental use.
Caption: Workflow for proper handling and storage of this compound.
Signaling Pathway Considerations
It is important to note that recent studies have indicated that this compound may induce TET3 protein degradation.[5] This mechanism appears to be independent of its enzymatic inhibitory activity and is not reliant on copper contamination.[5] Researchers should consider this alternative mode of action when interpreting their results.
The diagram below illustrates the proposed pathway for this compound-induced TET3 degradation.
Caption: Proposed pathway of this compound-induced TET3 degradation.
References
Navigating the Nuances of Bobcat339: A Guide to Interpreting Conflicting TET Inhibition Data
Welcome to the technical support center for researchers utilizing Bobcat339. This resource addresses the conflicting reports surrounding its activity as a Ten-Eleven Translocation (TET) enzyme inhibitor, providing a framework for troubleshooting and interpreting experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the reported function of this compound?
This compound was initially identified as a potent and selective cytosine-based inhibitor of TET enzymes.[1][2][3][4][5] It was reported to have mid-micromolar inhibitory activity against TET1 and TET2, while not significantly inhibiting DNA methyltransferase (DNMT3a).[2] This suggested its potential as a valuable tool for studying DNA demethylation pathways and as a starting point for therapeutic development.[1][2][4][5]
Q2: What is the nature of the conflicting data on this compound's TET inhibition?
Subsequent research has indicated that the inhibitory activity observed with some commercial preparations of this compound may not be due to the molecule itself, but rather to contaminating Copper(II) (Cu(II)) from its synthesis.[6][7][8] Studies have shown that independently synthesized, copper-free this compound has minimal inhibitory activity against TET1 and TET2.[7][8] In contrast, the presence of Cu(II) was directly correlated with the inhibition of TET enzyme activity.[7][8]
Q3: How can I determine if my this compound stock is contaminated with copper?
Direct measurement of elemental composition using techniques like inductively coupled plasma mass spectrometry (ICP-MS) would be the most definitive method. However, a functional assay comparing the activity of your this compound stock to a known copper chelator or a certified copper-free standard could provide indirect evidence.
Q4: What are the implications of copper-mediated TET inhibition for my experiments?
If the observed effects in your experiments are due to copper contamination, they cannot be solely attributed to the specific action of this compound on the cytosine-binding pocket of TET enzymes. Copper is a known inhibitor of various enzymes and can have broad biological effects, potentially leading to off-target activities and misinterpretation of results.
Troubleshooting Guide
Encountering inconsistent or unexpected results when using this compound? This guide will help you troubleshoot potential issues related to the conflicting data on its mechanism of action.
Problem 1: High variability in TET inhibition between different batches of this compound.
-
Possible Cause: Differing levels of Cu(II) contamination between batches.
-
Troubleshooting Steps:
-
Source Verification: Whenever possible, obtain a certificate of analysis from the vendor that includes information on residual metal content.
-
Functional Comparison: Test new batches against a previously validated batch in a standardized TET activity assay. Significant differences in potency may suggest contamination issues.
-
Consider an Alternative: If batch-to-batch variability is a persistent issue, consider using an alternative TET inhibitor with a well-established and validated mechanism of action.
-
Problem 2: Observed cellular effects do not align with expected outcomes of TET inhibition.
-
Possible Cause: Off-target effects mediated by Cu(II) contamination rather than direct TET inhibition by this compound.
-
Troubleshooting Steps:
-
Copper Control: Include a Cu(II) salt (e.g., CuSO4) control in your experiments at a concentration equivalent to the potential contamination level in your this compound stock. This can help differentiate between copper-mediated effects and those specific to the this compound molecule.
-
Rescue Experiments: If possible, use a copper chelator to see if it reverses the observed phenotype.
-
Orthogonal Validation: Use a structurally different TET inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of TET enzymes) to confirm that the observed phenotype is indeed due to TET inhibition.
-
Data Summary
The following tables summarize the key quantitative data from the initial and subsequent conflicting reports on this compound's activity.
Table 1: Initially Reported In Vitro TET Inhibition by this compound
| Enzyme | IC50 (µM) | Source |
| TET1 | 33 | [1][2][3][4] |
| TET2 | 73 | [1][2][3][4] |
| DNMT3a | >500 | [2] |
Table 2: Re-evaluation of this compound TET Inhibition
| Compound | TET1 Inhibition | TET2 Inhibition | Key Finding | Source |
| In-house synthesized this compound (copper-free) | Minimal | Minimal | This compound alone shows negligible TET inhibition. | [7][8] |
| Commercial this compound (with Cu(II) contamination) | Significant | Significant | Inhibitory activity correlates with Cu(II) content. | [7][8] |
| Cu(II) alone | Potent Inhibition | Potent Inhibition | Copper is a direct inhibitor of TET enzymes. | [7] |
Experimental Protocols
1. In Vitro TET Inhibition Assay (Original Method)
This protocol is based on the initial reports of this compound's activity.
-
Enzyme: Recombinant human TET1 or TET2 catalytic domain.
-
Substrate: A DNA oligonucleotide containing 5-methylcytosine (5mC).
-
Cofactors: Fe(II), α-ketoglutarate, and ascorbate.
-
Detection: Quantification of the product, 5-hydroxymethylcytosine (5hmC), typically by mass spectrometry or an antibody-based method (e.g., ELISA).
-
Procedure:
-
Incubate the TET enzyme with the 5mC-containing substrate and cofactors in a suitable reaction buffer.
-
Add varying concentrations of the inhibitor (this compound).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and quantify the amount of 5hmC generated.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell-Based Assay for Global 5hmC Levels
This protocol is used to assess the effect of inhibitors on TET activity within a cellular context.
-
Cell Line: A suitable cell line, such as HT-22 mouse hippocampal neurons or Hep3B human liver cancer cells.[2][6][7]
-
Treatment: Incubate cells with the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24-48 hours).[2][7]
-
Genomic DNA Extraction: Isolate genomic DNA from the treated and control cells.
-
5hmC Quantification:
-
Dot Blot Analysis: Denature the genomic DNA and spot it onto a nitrocellulose membrane. Detect 5hmC using a specific antibody.
-
LC-MS/MS: Digest the genomic DNA to nucleosides and quantify the ratio of 5hmC to total cytosine or guanosine using liquid chromatography-tandem mass spectrometry for the most accurate measurement.[7]
-
Visualizing the Pathways and Concepts
Diagram 1: TET Enzyme Catalytic Cycle
This diagram illustrates the established mechanism of TET enzyme activity, which is crucial for understanding how a contaminant like copper could interfere with the process.
Caption: The catalytic cycle of TET enzymes, showing the conversion of 5mC to 5hmC with the essential cofactors Fe(II), α-ketoglutarate, and O2.
Diagram 2: Interpreting this compound Experimental Results
This workflow diagram provides a logical approach for researchers to follow when interpreting their experimental data with this compound.
Caption: A troubleshooting workflow for interpreting experimental results obtained using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Bobcat339 with NSC-370284 for TET1 inhibition
A Comprehensive Comparison of Bobcat339 and NSC-370284 for Ten-eleven Translocation 1 (TET1) Inhibition
For researchers in epigenetics and drug development, the targeted inhibition of TET enzymes, particularly TET1, presents a promising avenue for therapeutic intervention in various diseases, including cancer. This guide provides a detailed comparison of two widely discussed small molecules, this compound and NSC-370284, reported to inhibit TET1 activity through distinct mechanisms.
Executive Summary
This compound was initially identified as a direct, cytosine-based inhibitor of TET enzymes. However, subsequent research has demonstrated that its inhibitory activity is largely dependent on the presence of contaminating copper(II) ions. In contrast, NSC-370284 acts as an indirect inhibitor of TET1 by suppressing its gene expression through the inhibition of the STAT3/5 signaling pathway. This fundamental difference in their mechanism of action has significant implications for their application and interpretation of experimental results.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and NSC-370284, providing a side-by-side comparison of their reported efficacy and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Assay Type | Reported IC₅₀/EC₅₀ | Key Findings |
| This compound | TET1, TET2 | In vitro enzymatic assay | TET1: 33 µM, TET2: 73 µM[1][2][3][4] | Activity is reportedly mediated by contaminating Cu(II)[5][6][7]. Pure this compound shows minimal inhibition[6]. |
| NSC-370284 | STAT3/5 | Cell-based assays | Varies by cell line (nM range)[8][9] | Indirectly inhibits TET1 by downregulating its expression[2]. |
Table 2: Cellular Activity
| Compound | Cell Lines | Assay Type | Effect | Notes |
| This compound | HT-22 | 5hmC detection | Reduction in global 5hmC levels[1] | Effect is linked to Cu(II) contamination[6]. |
| NSC-370284 | MONOMAC-6, THP-1, KOCL-48, KASUMI-1 (AML cells) | MTS assay | Inhibition of cell viability in TET1-high AML cells[8] | A more potent analog, UC-514321, has also been identified[2]. |
Mechanism of Action
The mechanisms by which this compound and NSC-370284 inhibit TET1 are fundamentally different. This compound was proposed to be a direct competitive inhibitor, while NSC-370284 is an indirect inhibitor acting at the level of gene transcription.
This compound: A Putative Direct Inhibitor with a Critical Caveat
This compound is a cytosine analog that was designed to directly compete with the natural substrate of TET enzymes.[3] The initial hypothesis was that it would bind to the active site of TET1, thereby preventing the oxidation of 5-methylcytosine (5mC). However, a pivotal study revealed that the observed inhibitory activity of this compound preparations was attributable to contaminating copper(II) ions.[6] The pure compound, devoid of copper, showed minimal to no inhibition of TET1 and TET2 in vitro.[6] It is now understood that the this compound-copper complex is the active inhibitory species.
NSC-370284: An Indirect Inhibitor via the STAT3/5 Pathway
NSC-370284 does not interact with the TET1 enzyme directly. Instead, it targets the Signal Transducer and Activator of Transcription 3 and 5 (STAT3 and STAT5) proteins.[9][10] STAT3 and STAT5 are transcription factors that bind to the promoter region of the TET1 gene and promote its expression. By inhibiting STAT3/5, NSC-370284 effectively downregulates the transcription of TET1, leading to reduced levels of the TET1 protein and consequently, a decrease in global 5hmC levels in cells where TET1 expression is driven by this pathway.[2] This mechanism has been particularly noted in certain types of acute myeloid leukemia (AML).[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used to characterize this compound and NSC-370284.
In Vitro TET1 Enzymatic Assay (for this compound)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified TET1.
Objective: To determine the IC₅₀ of this compound for TET1.
General Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human TET1 catalytic domain, a biotinylated DNA duplex containing 5mC, and a reaction buffer containing Fe(II), α-ketoglutarate, and ascorbic acid.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound with and without copper supplementation) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic conversion of 5mC to 5hmC.
-
Detection: The amount of 5hmC produced is quantified. This can be achieved through various methods, such as:
-
ELISA-based: Using a specific antibody that recognizes 5hmC.
-
LC-MS/MS: A highly sensitive method that directly measures the levels of 5mC and 5hmC in the DNA substrate after enzymatic digestion.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (for NSC-370284)
This assay is used to assess the effect of NSC-370284 on the viability of cancer cells, particularly those with high TET1 expression.
Objective: To determine the effect of NSC-370284 on the viability of AML cells.
General Procedure:
-
Cell Seeding: Seed AML cells (e.g., MONOMAC-6, THP-1) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of NSC-370284 or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion: A dye exclusion method to count viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the compound. Plot the results to determine the EC₅₀.
Chromatin Immunoprecipitation (ChIP)-qPCR (for NSC-370284)
This technique is used to verify that NSC-370284 inhibits the binding of STAT3/5 to the TET1 promoter in living cells.
Objective: To determine if NSC-370284 reduces the association of STAT3/5 with the TET1 promoter.
General Procedure:
-
Cell Treatment and Cross-linking: Treat cells with NSC-370284 or vehicle control. Then, cross-link proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for STAT3 or STAT5 (or a control IgG). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the TET1 promoter region to quantify the amount of co-precipitated DNA.
-
Data Analysis: Compare the amount of TET1 promoter DNA immunoprecipitated in NSC-370284-treated cells versus control-treated cells to determine if the compound reduces the binding of STAT3/5.
Conclusion
This compound and NSC-370284 represent two distinct approaches to TET1 inhibition. The initial promise of this compound as a direct TET1 inhibitor has been significantly revised by the discovery that its activity is dependent on copper contamination. This finding underscores the importance of rigorous characterization of chemical probes. Researchers using this compound should be aware of this and include appropriate controls to account for the effects of copper.
NSC-370284, on the other hand, offers a validated mechanism for indirectly targeting TET1 by inhibiting the upstream STAT3/5 signaling pathway. This makes it a valuable tool for studying the consequences of reduced TET1 expression in specific cellular contexts, such as TET1-high AML. The discovery of a more potent analog, UC-514321, further enhances the potential of this therapeutic strategy.
The choice between these two compounds will depend on the specific research question. For studies aiming to understand the direct enzymatic function of TET1, a well-characterized, direct inhibitor (other than this compound in its pure form) would be necessary. For investigating the role of the STAT/TET1 axis in disease, NSC-370284 and its analogs are more appropriate tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - Novel Activity-Based Probes for TET Enzymatic Activity [upenn.technologypublisher.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NSC 370284 | STAT | TargetMol [targetmol.com]
- 10. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the TET Inhibitors Bobcat339 and TETi76 for Researchers
This guide provides a detailed comparison of two prominent inhibitors of the Ten-Eleven Translocation (TET) family of enzymes, Bobcat339 and TETi76. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and associated experimental data to inform research and development decisions.
Introduction to TET Enzymes and Their Inhibition
The Ten-Eleven Translocation (TET) family of dioxygenases, comprising TET1, TET2, and TET3, are critical regulators of DNA methylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC), thereby initiating the process of active DNA demethylation. This epigenetic modification plays a crucial role in gene expression, cellular differentiation, and development. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer. Consequently, small molecule inhibitors of TET enzymes, such as this compound and TETi76, have emerged as valuable tools for both basic research and as potential therapeutic agents.
Comparative Efficacy and Specificity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and TETi76 against the TET enzyme family.
| Compound | TET1 IC50 | TET2 IC50 | TET3 IC50 | Notes |
| This compound | 33 µM | 73 µM | Not Reported | Activity is reportedly dependent on the presence of copper(II) contamination. Pure this compound may exhibit minimal inhibitory activity. |
| TETi76 | 1.5 µM | 9.4 µM | 8.8 µM | Orally active and demonstrates competitive binding to the TET active site. |
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and TETi76 against TET Enzymes.
| Compound | Cell-Based Assay Observations | In Vivo Model Observations |
| This compound | Treatment of HT-22 cells with 10 µM this compound for 24 hours significantly reduced global 5hmC levels[1]. However, other studies suggest that copper-free preparations do not reduce 5hmC levels in Hep3B cells[2]. | In a mouse model of activity-based anorexia, this compound was shown to decrease TET3 expression in AgRP neurons, leading to increased feeding and reduced compulsive running[3]. |
| TETi76 | Dose-dependently reduces intracellular 5hmC levels in various human leukemia cell lines[4]. Induces cell death in SIG-M5 cells after 3 days of treatment at 25 µM[4]. | In mouse models of TET2-mutant leukemia, TETi76 restricts the clonal growth of TET2-mutant cells without significantly affecting normal hematopoietic precursor cells[4][5]. It has been shown to reduce tumor burden in xenograft models[4]. |
Table 2: Summary of Cellular and In Vivo Efficacy of this compound and TETi76.
Mechanism of Action
Both this compound and TETi76 function as inhibitors of TET enzymes, but their specific mechanisms and contexts of action show some distinctions.
This compound is a cytosine-based inhibitor designed to competitively bind to the active site of TET enzymes, mimicking the natural substrate 5-methylcytosine[1][3]. The 5-chlorocytosine headgroup of this compound is proposed to fit into the active site, with the chlorine atom occupying the pocket that normally accommodates the methyl group of 5mC[6]. However, a significant finding has been that the inhibitory activity of many preparations of this compound is mediated by contaminating copper(II)[1][7][8]. The this compound-copper complex appears to be a more potent inhibitor than either component alone[7][8]. More recent studies have also suggested that this compound can induce the degradation of the TET3 protein[3].
TETi76 is an orally active, competitive inhibitor of the entire TET family[4][9]. It was designed to mimic the effects of 2-hydroxyglutarate (2HG), a natural inhibitor of TET enzymes[10][11]. TETi76 binds to the active site of TET enzymes, thereby reducing the conversion of 5mC to 5hmC[4][9]. Its development has been primarily focused on the selective targeting of cancer cells with TET2 mutations. These cells are more dependent on the remaining TET activity (from TET1 and TET3) for survival, making them particularly vulnerable to pan-TET inhibition by TETi76[5][11].
Signaling Pathways
The inhibition of TET enzymes by this compound and TETi76 leads to alterations in DNA methylation patterns, which in turn affect the expression of genes involved in various signaling pathways. The primary consequence of TET inhibition is a reduction in 5hmC levels and a corresponding maintenance or increase in 5mC, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.
Figure 1: General signaling pathway affected by TET inhibitors. TET inhibitors like this compound and TETi76 block the catalytic activity of TET enzymes, preventing the conversion of 5mC to 5hmC. This leads to altered regulation of downstream signaling pathways such as WNT, TGF-β, and NOTCH.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and TETi76.
In Vitro TET Enzyme Activity Assay (LC-MS/MS)
This protocol describes a general method for quantifying the in vitro activity of TET enzymes using liquid chromatography-tandem mass spectrometry.
Materials:
-
Recombinant human TET enzyme (e.g., TET1, TET2, or TET3)
-
5-methylcytosine-containing DNA oligonucleotide substrate
-
Assay buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O
-
This compound or TETi76 dissolved in DMSO
-
Nuclease S1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture in a final volume of 50 µL containing assay buffer, 1 µM DNA substrate, and 100 nM recombinant TET enzyme.
-
Add this compound or TETi76 at desired concentrations (e.g., serial dilutions to determine IC50). Include a DMSO-only control.
-
Initiate the reaction by adding the TET enzyme and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Digest the DNA substrate to nucleosides by adding 5 units of Nuclease S1 and incubating at 37°C for 2 hours, followed by the addition of 5 units of Alkaline Phosphatase and incubation at 37°C for another 2 hours.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by LC-MS/MS to quantify the levels of 5mC and 5hmC.
-
Calculate the percentage of 5hmC formation relative to the total cytosines (5mC + 5hmC) and determine the inhibitory effect of the compounds.
Quantification of Global 5-hydroxymethylcytosine (5hmC) by Dot Blot
This protocol outlines a method for the semi-quantitative analysis of global 5hmC levels in genomic DNA from cultured cells.
Materials:
-
Genomic DNA extraction kit
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-5hmC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound, TETi76, or vehicle control for the desired time and concentration.
-
Extract genomic DNA using a commercial kit.
-
Denature the DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Spot serial dilutions of the denatured DNA onto a nylon membrane.
-
Air dry the membrane and crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-5hmC primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensity using image analysis software and normalize to the amount of DNA loaded.
In Vivo TET2-Mutant Leukemia Mouse Model (for TETi76)
This protocol describes a xenograft model to evaluate the in vivo efficacy of TETi76 against TET2-deficient leukemia.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human leukemia cell line with a TET2 mutation (e.g., SIG-M5)
-
Matrigel
-
TETi76 formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 TET2-mutant leukemia cells mixed with Matrigel into the flank of immunodeficient mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TETi76 or vehicle control to the mice according to the desired dosing schedule (e.g., 50 mg/kg, orally, 5 days a week).
-
Continue to monitor tumor volume and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Figure 2: General experimental workflow for evaluating TET inhibitors. The process typically begins with in vitro enzyme and cell-based assays to determine potency and cellular activity, followed by in vivo studies in relevant animal models to assess efficacy.
Conclusion
This compound and TETi76 are both valuable chemical probes for studying the function of TET enzymes. However, they present distinct profiles that make them suitable for different research applications.
This compound , particularly with the consideration of its copper-dependency, serves as a useful tool for in vitro studies in epigenetics and has shown unexpected in vivo effects on neuronal pathways. Researchers using this compound should be aware of the potential for metal contamination and its impact on experimental outcomes.
TETi76 has a more defined therapeutic potential, especially in the context of TET2-mutant hematological malignancies. Its oral bioavailability and selective targeting of vulnerable cancer cell populations make it a promising candidate for further preclinical and clinical development.
The choice between these two inhibitors will ultimately depend on the specific research question and experimental context. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
- 1. 2.3. Activity‐based anorexia model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based Anorexia for Modeling Vulnerability and Resilience in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of Activity-based Anorexia Mouse Models [bio-protocol.org]
- 5. diagenode.com [diagenode.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using the Activity-based Anorexia Rodent Model to Study the Neurobiological Basis of Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beelerlab.ws.gc.cuny.edu [beelerlab.ws.gc.cuny.edu]
- 11. Protocol to analyze the role of various metabolites in impacting global RNA 5-methylcytosine levels in cultured cells by dot blot - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bobcat339's Effect on TET3 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bobcat339-induced TET3 degradation with other regulatory mechanisms. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction to TET3 Regulation
Ten-eleven translocation 3 (TET3) is a crucial enzyme involved in DNA demethylation, a key epigenetic modification. The stability and cellular levels of the TET3 protein are tightly controlled through various post-translational modifications and protein-protein interactions. Dysregulation of TET3 has been implicated in several diseases, making it an attractive therapeutic target. One emerging strategy to modulate TET3 activity is through targeted protein degradation. This guide focuses on the small molecule this compound, which has been identified as a potent inducer of TET3 degradation.
This compound-Mediated TET3 Degradation
This compound is a synthetic small molecule that has been shown to specifically induce the degradation of TET3 protein, with no significant effect on TET1 or TET2 levels.[1] This specificity provides a valuable tool for studying the distinct functions of TET3.
Mechanism of Action
This compound functions as a "molecular glue," promoting the interaction between TET3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2] This induced proximity leads to the polyubiquitination of TET3, marking it for degradation by the 26S proteasome. This mechanism is distinct from the initial proposed activity of this compound as a TET enzyme inhibitor, which was later found to be dependent on contaminating copper(II).[3]
Quantitative Analysis
While comprehensive quantitative data such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for this compound are not yet publicly available, studies have provided valuable semi-quantitative insights into its efficacy.
| Compound | Target | Mechanism of Action | Observed Effect on TET3 Stability | Cell Type | Reference |
| This compound | TET3 | VHL-mediated ubiquitination and proteasomal degradation | Reduces TET3 half-life to ~2 hours | Neuronal cells | [1][4] |
Alternative Mechanisms of TET3 Regulation
The cellular levels of TET3 are also controlled by other endogenous mechanisms, providing alternative avenues for therapeutic intervention.
| Regulatory Mechanism | Key Proteins Involved | Effect on TET3 Stability |
| Ubiquitination | CRL4VprBP E3 ligase | Monoubiquitination by CRL4VprBP enhances TET3 chromatin binding and activity.[5] |
| Other Post-Translational Modifications (PTMs) | Various kinases, phosphatases, etc. | PTMs such as phosphorylation can influence protein stability and interactions, though specific modifications regulating TET3 degradation are still under investigation.[6][7] |
Experimental Protocols for Validating TET3 Degradation
To validate the effect of compounds like this compound on TET3 degradation, a series of well-established molecular biology techniques are employed.
Western Blotting for TET3 Protein Levels
Objective: To determine the steady-state levels of TET3 protein in cells treated with a potential degrader compared to a vehicle control.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the compound of interest at various concentrations and for different durations. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-old PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TET3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).
Cycloheximide (CHX) Chase Assay
Objective: To determine the effect of a compound on the half-life of a target protein by inhibiting new protein synthesis.
Protocol:
-
Cell Treatment: Treat cells with the degrader compound or vehicle for a predetermined amount of time.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL to block translation.
-
Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 8 hours).
-
Western Blot Analysis: Perform Western blotting for TET3 and a loading control as described in the protocol above.
-
Data Analysis: Quantify the TET3 band intensities at each time point, normalize to the loading control, and then normalize to the 0-hour time point for each treatment condition. Plot the remaining TET3 protein levels against time to determine the protein half-life.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if a compound promotes the interaction between the target protein and an E3 ubiquitin ligase.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the degrader compound or vehicle. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., VHL) or the target protein (TET3) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of this compound-Induced TET3 Degradation
Caption: this compound induces TET3 degradation via the ubiquitin-proteasome system.
Experimental Workflow for Validating TET3 Degradation
Caption: A typical experimental workflow to validate TET3 degradation.
Logical Relationship of TET3 Regulation
Caption: Factors influencing the stability and function of the TET3 protein.
References
- 1. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of protein stability by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Post-Translational Modification | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Activity of Bobcat339: A Comparative Guide for Researchers
A Critical Cross-Validation of the TET Inhibitor Bobcat339 in Diverse Research Models
In the dynamic field of epigenetics, small molecule inhibitors of the Ten-Eleven Translocation (TET) family of enzymes are invaluable tools for dissecting the intricate roles of DNA hydroxymethylation in health and disease. This compound, a cytosine-based compound, has emerged as a widely cited inhibitor of TET1 and TET2. However, recent findings have added a critical layer of complexity to its mechanism of action, revealing a dependency on copper for its inhibitory activity. This guide provides a comprehensive comparison of this compound's performance with alternative TET inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Executive Summary of Comparative Efficacy
The inhibitory potential of this compound against TET enzymes is a subject of nuanced discussion within the scientific community. Initial studies reported mid-micromolar efficacy; however, subsequent research has demonstrated that the inhibitory activity of commercially available this compound is largely attributable to contaminating Copper(II) ions.[1][2][3] This crucial finding underscores the importance of careful experimental design and interpretation when utilizing this compound. In its purified, copper-free form, this compound exhibits minimal to no inhibition of TET1 and TET2 at previously reported concentrations.[1][2]
For researchers seeking alternatives, other TET inhibitors such as TETi76 and the oncometabolite 2-hydroxyglutarate (2-HG) offer distinct mechanisms of action and inhibitory profiles. TETi76, an orally active inhibitor, demonstrates potent inhibition of all three TET enzymes in the low micromolar range.[4] 2-HG, an endogenous competitive inhibitor of the TET cofactor α-ketoglutarate, provides another avenue for modulating TET activity, particularly relevant in the context of IDH-mutant cancers.[5][6]
Data Presentation: A Comparative Analysis of TET Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against TET enzymes.
| Inhibitor | Target | IC50 (µM) | Research Model | Notes |
| This compound (with Copper contamination) | TET1 | 33[7] | In vitro enzymatic assay | Activity is dependent on Cu(II)[1][2][3] |
| TET2 | 73[7] | In vitro enzymatic assay | Activity is dependent on Cu(II)[1][2][3] | |
| This compound (purified, copper-free) | TET1 | >125[1] | In vitro enzymatic assay | Minimal to no inhibition observed[1][2] |
| TET2 | >125[1] | In vitro enzymatic assay | Minimal to no inhibition observed[1][2] | |
| TETi76 | TET1 | 1.5[4] | In vitro enzymatic assay | Orally active[4] |
| TET2 | 9.4[4] | In vitro enzymatic assay | Orally active[4] | |
| TET3 | 8.8[4] | In vitro enzymatic assay | Orally active[4] | |
| (R)-2-Hydroxyglutarate (2-HG) | TET1 | Weak inhibition[5] | In vitro enzymatic assay | α-ketoglutarate competitor[5][6] |
| TET2 | Partial inhibition at 10mM[5] | In vitro enzymatic assay | α-ketoglutarate competitor[5][6] |
Experimental Protocols: Methodologies for Cross-Validation
To facilitate the replication and validation of findings, detailed experimental protocols for key assays are provided below.
In Vitro TET Enzyme Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of compounds on TET enzyme activity.
-
Reagents and Materials:
-
Recombinant human TET1/TET2 catalytic domain
-
Methylated DNA substrate (e.g., a biotinylated and methylated oligonucleotide)
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM DTT)
-
Test compounds (this compound, TETi76, 2-HG) dissolved in a suitable solvent (e.g., DMSO)
-
Streptavidin-coated microplates
-
Anti-5-hydroxymethylcytosine (5hmC) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Plate reader
-
-
Procedure:
-
Coat streptavidin-coated microplates with the biotinylated methylated DNA substrate.
-
Wash the plates to remove unbound substrate.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant TET enzyme to the wells, followed by the addition of the test compounds or vehicle control.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Wash the plates to remove the enzyme and reaction components.
-
Add the anti-5hmC antibody and incubate to allow binding to the hydroxymethylated product.
-
Wash the plates and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the detection substrate and measure the signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular 5hmC Quantification by LC-MS/MS
This protocol describes the "gold standard" method for accurately quantifying global 5hmC levels in genomic DNA from cultured cells.[8]
-
Reagents and Materials:
-
Cultured cells treated with test compounds
-
DNA extraction kit
-
DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis reagents (e.g., formic acid)
-
Internal standards (e.g., isotopically labeled 5-hydroxymethyl-2'-deoxycytidine)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound or other inhibitors for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Hydrolyze the genomic DNA to individual nucleosides using either enzymatic digestion or acid hydrolysis.
-
Add internal standards to the hydrolyzed samples.
-
Analyze the samples using an LC-MS/MS system. Separate the nucleosides on a C18 column and detect them using multiple reaction monitoring (MRM) mode.
-
Quantify the absolute amount of 5hmC relative to the total amount of deoxyguanosine or by using a standard curve.
-
Activity-Based Anorexia (ABA) Mouse Model
This in vivo model is used to study the effects of compounds on feeding behavior and compulsive exercise, relevant to anorexia nervosa.[9][10][11][12][13]
-
Animals and Housing:
-
Adolescent female C57BL/6 mice are commonly used.
-
House mice individually in cages equipped with a running wheel.
-
-
Procedure:
-
Acclimation Phase (4 days): Allow mice to acclimate to the new housing conditions with ad libitum access to food and water. Monitor baseline food intake and wheel running activity.
-
ABA Induction (Food Restriction): After acclimation, restrict food access to a limited period each day (e.g., 2 hours). Continue to provide free access to the running wheel and water.
-
Treatment: Administer this compound or vehicle control via a suitable route (e.g., in drinking water or by oral gavage) throughout the food restriction period.[14]
-
Monitoring: Daily monitor body weight, food intake, and running wheel activity.
-
Ethical Considerations: Animals that lose a significant percentage of their initial body weight (e.g., >25%) should be removed from the experiment and provided with ad libitum food for recovery.
-
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the analgesic properties of compounds in an acute inflammatory pain setting.[15][16][17]
-
Animals:
-
Adult male Sprague-Dawley rats or ICR mice are commonly used.
-
-
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., using a hot plate or Hargreaves test).
-
Induction of Inflammation: Inject a 1-2% solution of λ-carrageenan in saline into the plantar surface of one hind paw.
-
Treatment: Administer this compound or a reference analgesic (e.g., diclofenac) at a specified time before or after the carrageenan injection.
-
Pain Assessment: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), re-measure the paw withdrawal threshold. An increase in the withdrawal threshold in the treated group compared to the vehicle group indicates an analgesic effect.
-
Measurement of Paw Edema: Paw swelling can be quantified using a plethysmometer or calipers as a measure of inflammation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: TET enzyme signaling pathway and points of inhibition.
Caption: General experimental workflows for assessing TET inhibitors.
Conclusion and Recommendations
The evidence strongly suggests that the inhibitory activity of this compound against TET enzymes is critically dependent on the presence of contaminating Copper(II).[1][2][3] Researchers using this compound should be aware of this and consider the purity of their this compound source. For studies where a direct and potent inhibition of TET enzymes is required, alternatives such as TETi76 may be more suitable.[4] The oncometabolite 2-HG provides a valuable tool for studying the effects of competitive inhibition of the TET cofactor, particularly in cancer research.[5][6]
Ultimately, the choice of inhibitor will depend on the specific research question and the experimental model. It is imperative to carefully validate the activity of any inhibitor in the chosen system and to consider the potential off-target effects. This guide provides a starting point for researchers to navigate the complexities of TET inhibition and to design robust and reproducible experiments in the exciting field of epigenetics.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - Epigenetics [epigenhub.com]
- 9. 2.3. Activity‐based anorexia model [bio-protocol.org]
- 10. Activity-based Anorexia for Modeling Vulnerability and Resilience in Mice [bio-protocol.org]
- 11. Using the Activity-based Anorexia Rodent Model to Study the Neurobiological Basis of Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based Anorexia for Modeling Vulnerability and Resilience in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. TET3 epigenetically controls feeding and stress response behaviors via AGRP neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. aragen.com [aragen.com]
- 17. nuchemsciences.com [nuchemsciences.com]
Comparative Analysis of Bobcat339's Potency Against TET1 and TET2 Enzymes
In the evolving landscape of epigenetic research, Ten-Eleven Translocation (TET) enzymes have emerged as critical regulators of DNA methylation dynamics. As such, small molecule inhibitors of these enzymes are invaluable tools for both basic research and therapeutic development. This guide provides a comparative analysis of Bobcat339, a cytosine-based inhibitor, focusing on its inhibitory potency against two key members of the TET family, TET1 and TET2.
Potency Overview: IC50 Values
This compound exhibits differential inhibitory activity against TET1 and TET2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, demonstrate that this compound is more than twice as potent against TET1 than TET2.
| Enzyme | IC50 Value (µM) |
| TET1 | 33[1][2][3][4][5] |
| TET2 | 73[1][2][3][4][5] |
This data indicates a preferential, albeit modest, selectivity of this compound for TET1. Such differences in potency are crucial for designing experiments aimed at dissecting the specific roles of these two enzymes in various biological processes.
Mechanism of Action and a Critical Caveat
This compound is a cytosine-based compound designed to competitively inhibit the binding of the natural substrate, 5-methylcytosine (5mC), to the active site of TET enzymes.[6] By occupying the active site, this compound prevents the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation.
However, it is imperative for researchers to be aware of a significant finding regarding this compound's activity. A 2022 study revealed that the inhibitory activity of this compound is substantially mediated by contaminating Copper(II) ions.[7] The study demonstrated that independently synthesized and purified this compound showed minimal inhibitory activity against TET1 and TET2. In contrast, commercial preparations of this compound, which contained traces of Cu(II), exhibited the reported inhibitory effects. This suggests that the observed activity may be attributable to a this compound-copper complex or to Cu(II) itself, rather than this compound alone.[7] This finding underscores the importance of stringent quality control and the consideration of metal ion contamination when interpreting experimental results using this compound.
Experimental Protocol: Determining TET Enzyme Inhibition
The following is a generalized protocol for determining the IC50 values of inhibitors like this compound for TET enzymes, based on common methodologies in the field. The specific assay mentioned in the literature for this compound utilized isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the enzymatic reaction product.[6]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human TET1 or TET2.
Materials:
-
Recombinant human TET1 catalytic domain and TET2 catalytic domain
-
DNA substrate: a short double-stranded DNA oligonucleotide containing at least one 5-methylcytosine (5mC)
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM α-ketoglutarate, 1 mM dithiothreitol (DTT), 100 µM Fe(NH4)2(SO4)2
-
This compound (with careful consideration of purity and potential metal contaminants)
-
Quenching solution: e.g., EDTA to stop the reaction
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Setup: Prepare a master mix containing the assay buffer, DNA substrate, and the respective TET enzyme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzymatic Reaction:
-
Add the this compound dilutions to the reaction wells.
-
Initiate the enzymatic reaction by adding the TET enzyme master mix.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation for LC-MS/MS: Digest the DNA substrate to single nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Quantification: Analyze the digested samples using LC-MS/MS to quantify the amount of 5-hydroxymethylcytosine (5hmC) produced.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The inhibition of TET1 and TET2 by this compound has direct consequences on the DNA demethylation pathway, which in turn can influence gene expression and various downstream cellular processes. The following diagrams illustrate the mechanism of TET inhibition and a typical experimental workflow to assess its cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TET inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound (EVT-263534) [evitachem.com]
- 7. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bobcat339's Activity Reveals Copper-Dependency
A Comparative Guide for Researchers
Initially heralded as a promising cytosine-based inhibitor of Ten-eleven translocation (TET) enzymes, subsequent independent verification has revealed that the inhibitory activity of Bobcat339 is not an intrinsic property of the molecule itself.[1][2][3] Instead, compelling evidence demonstrates that its reported effects are mediated by contaminating copper(II) (Cu(II)) ions.[1][2][3] This guide provides a comprehensive comparison of this compound's activity in the presence and absence of copper, alongside the supporting experimental data and protocols, to offer researchers a clear understanding of this critical distinction.
From Promising Inhibitor to a Case of Contamination
TET enzymes (TET1, TET2, and TET3) are crucial players in epigenetic regulation, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][4] This process is fundamental to DNA demethylation and gene activation.[1] Consequently, the development of specific TET inhibitors is of significant interest for both research and therapeutic applications.
This compound, a synthetic cytosine derivative, was initially identified as a potent and selective inhibitor of TET1 and TET2, with reported IC50 values of 33 μM and 73 μM, respectively.[5][6][7] Computational modeling suggested that this compound binds to the active site of TET enzymes, preventing the oxidation of 5mC.[7][8] However, these initial findings have been challenged by studies that independently synthesized and tested the compound.
Unveiling the Role of Copper: A Data-Driven Comparison
Independent research has demonstrated that highly purified this compound exhibits minimal to no inhibitory activity against human TET1 and TET2.[1][2][3] The inhibitory effects were only observed with commercial preparations of this compound, which were found to be contaminated with Cu(II).[1] The data strongly suggests that the copper ions, not the this compound molecule, are the primary inhibitory agent.[1]
Comparative Inhibitory Activity
| Compound/Mixture | TET1 Inhibition | TET2 Inhibition | Key Finding |
| In-house synthesized this compound | Minimal | Minimal | Pure this compound is not a potent TET inhibitor.[1] |
| Commercial this compound (MedKoo) | Significant | Significant | Commercial samples contain Cu(II), which is responsible for the observed inhibition.[1] |
| Commercial this compound (Sigma-Aldrich) | Minimal | Minimal | Lower Cu(II) content in this commercial batch correlated with a lack of inhibition.[1] |
| CuSO4 (Copper(II) sulfate) | Significant | Significant | Copper ions alone are sufficient to inhibit TET enzyme activity.[1] |
| In-house this compound + CuSO4 | Significant | Significant | The inhibitory effect is restored when pure this compound is spiked with copper.[1] |
The Proposed Mechanism: Copper's Interference with TET Enzymes
TET enzymes are non-heme iron(II) (Fe(II)) and α-ketoglutarate dependent dioxygenases.[1][2] It is hypothesized that Cu(II) ions can displace the essential Fe(II) cofactor within the enzyme's active site.[1] This displacement would render the enzyme catalytically inactive, thereby preventing the oxidation of 5mC. The this compound molecule itself may act as a carrier or chelator for copper, potentially enhancing its delivery to the enzyme's active site, which could explain why the this compound-copper complex shows potent inhibition.[1]
Figure 1: Proposed mechanism of TET enzyme inhibition by copper.
Experimental Protocols for Verification
To independently verify the copper-dependent activity of this compound, researchers can employ the following key experimental workflows.
In Vitro TET Enzyme Inhibition Assay
This assay directly measures the catalytic activity of recombinant TET enzymes in the presence of various compounds.
References
- 1. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-263534) [evitachem.com]
Assessing the Specificity of Bobcat339 for TET Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the TET enzyme inhibitor Bobcat339 with other available alternatives. The central focus is an objective assessment of its specificity, supported by experimental data. A critical finding that will be discussed is the more recent discovery that the inhibitory activity of this compound is mediated by contaminating copper (II) ions, a crucial consideration for its use as a specific TET inhibitor.
Introduction to TET Enzymes and Inhibitors
The Ten-Eleven Translocation (TET) family of enzymes, including TET1, TET2, and TET3, are critical regulators of DNA methylation.[1] They are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2] This process is a key mechanism for active DNA demethylation and plays a vital role in gene regulation, embryonic development, and cellular differentiation. Dysregulation of TET enzyme activity has been implicated in various diseases, particularly cancer, making TET enzymes attractive therapeutic targets.
The development of potent and specific TET inhibitors is crucial for both basic research and clinical applications. Such inhibitors can be broadly categorized into two main classes:
-
Direct inhibitors: These molecules, often acting as analogs of the cofactor α-ketoglutarate or the substrate cytosine, directly bind to the catalytic domain of TET enzymes and block their enzymatic activity.
-
Indirect inhibitors: These compounds do not directly interact with the TET enzymes but rather modulate their expression or the signaling pathways that regulate their activity.
This guide will compare this compound, initially reported as a direct inhibitor, with other direct and indirect inhibitors of TET enzymes.
Comparative Analysis of TET Inhibitor Specificity
The following tables summarize the available quantitative data for this compound and selected alternative TET inhibitors. It is important to note that the inhibitory activity of this compound has been shown to be dependent on the presence of contaminating Cu(II).[3]
| Inhibitor | TET1 IC50 (µM) | TET2 IC50 (µM) | TET3 IC50 (µM) | Other Targets | Mechanism of Action | Reference |
| This compound | 33 | 73 | Not Reported | No significant inhibition of DNMT3a at 500 µM | Initially reported as a direct, cytosine-based inhibitor. Later found to be mediated by Cu(II) contamination. | [4][5] |
| TETi76 | 1.5 | 9.4 | 8.8 | Not specified | Direct, competitive inhibitor | [6] |
| NSC-370284 | Indirect | Indirect | Indirect | STAT3/5 | Indirect; inhibits TET1 transcription by targeting STAT3/5 | [6][7] |
| UC-514321 | Indirect | Indirect | Indirect | STAT3/5 | Indirect; inhibits TET1 transcription by targeting STAT3/5. More potent than NSC-370284. | [6][7] |
Key Observations:
-
This compound: Initially promising with micromolar IC50 values for TET1 and TET2 and selectivity against DNMT3a.[4] However, the revelation of its reliance on copper contamination for activity raises significant concerns about its specificity and utility as a standalone TET inhibitor.[3]
-
TETi76: Demonstrates potent, direct inhibition of all three TET isoforms with low micromolar IC50 values, suggesting it is a more reliable and potent tool for directly targeting TET enzymatic activity.[6]
-
NSC-370284 and UC-514321: These compounds represent a different class of TET inhibitors that act indirectly by downregulating TET1 expression. They show selectivity for TET1 over TET2 and TET3, making them valuable tools for studying the specific roles of TET1.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may not reflect the exact conditions used in every cited study.
In Vitro TET Enzyme Inhibition Assay (LC-MS/MS-based)
This method is used to quantify the direct inhibitory effect of a compound on the enzymatic activity of TET proteins.
1. Reagents and Materials:
-
Recombinant human TET1, TET2, or TET3 catalytic domain
-
5-methylcytosine (5mC) containing DNA substrate (e.g., a synthetic oligonucleotide)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2)
-
Test inhibitor (e.g., this compound, TETi76) dissolved in DMSO
-
Quenching solution (e.g., 10 mM EDTA)
-
Enzymes for DNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)
-
LC-MS/MS system
2. Procedure:
-
Prepare the reaction mixture by combining the assay buffer, recombinant TET enzyme, and the 5mC DNA substrate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate the enzymatic reaction by adding the Fe(II) solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quenching solution.
-
Digest the DNA substrate to single nucleosides using a cocktail of DNA-degrading enzymes.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of 5mC and its oxidized derivatives (5hmC, 5fC, 5caC).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular 5hmC Detection by Dot Blot Assay
This semi-quantitative method is used to assess the effect of a TET inhibitor on global 5hmC levels in cells.
1. Reagents and Materials:
-
Cultured cells treated with the test inhibitor or vehicle control
-
DNA extraction kit
-
Denaturation buffer (e.g., 0.4 M NaOH, 10 mM EDTA)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 6.8)
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for 5hmC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Treat cells with the desired concentrations of the TET inhibitor for a specific duration.
-
Isolate genomic DNA from the treated and control cells.
-
Denature the DNA by incubating with denaturation buffer at 95-100°C for 10 minutes, followed by rapid chilling on ice.
-
Neutralize the DNA solution.
-
Spot serial dilutions of the denatured DNA onto a nylon membrane.
-
Fix the DNA to the membrane by UV crosslinking.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensities to determine the relative changes in global 5hmC levels.
Visualizing Signaling Pathways and Experimental Workflows
TET Enzyme Catalytic Cycle and Inhibition
Caption: Mechanisms of direct and indirect inhibition of TET enzymes.
Experimental Workflow for Assessing TET Inhibitor Specificity
Caption: Workflow for evaluating the specificity of TET inhibitors.
Conclusion
The assessment of this compound's specificity for TET enzymes has evolved significantly. While initially reported as a selective, direct inhibitor, subsequent research has demonstrated that its activity is critically dependent on copper contamination.[3] This finding underscores the importance of rigorous chemical characterization and independent validation of small molecule inhibitors.
For researchers seeking a direct and potent pan-TET inhibitor, TETi76 appears to be a more reliable choice based on current data. For studies focused specifically on the role of TET1, the indirect inhibitors NSC-370284 and UC-514321 offer a valuable and selective approach by targeting the upstream transcriptional regulation of TET1.
The selection of a TET inhibitor should be guided by the specific research question, with careful consideration of its mechanism of action, potency, and, most importantly, its well-validated specificity. This comparative guide serves as a resource to aid in this critical decision-making process for researchers in the fields of epigenetics and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bobcat339: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step guidance for the safe handling and proper disposal of Bobcat339, a cytosine-based TET enzyme inhibitor. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination, given the compound's hazardous properties.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life, with long-lasting effects.[1]
Due to its high aquatic toxicity, This compound and its solutions must never be disposed of down the drain. [1][2][3] All waste streams containing this compound must be collected and managed as hazardous chemical waste.[1][3]
Chemical and Physical Properties
A summary of key identifying information for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one | [4] |
| CAS Number | 2280037-51-4 | [1][5] |
| Molecular Formula | C₁₆H₁₂ClN₃O | [4][6] |
| Molecular Weight | 297.74 g/mol | [4][6] |
| Solubility | Soluble in DMSO | [3][4] |
Core Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on waste segregation, collection, and transfer to an approved waste management facility, typically coordinated through your institution's Environmental Health & Safety (EHS) department.
Step 1: Segregate All this compound Waste Streams
Proper segregation at the point of generation is the foundation of safe disposal. Never mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[4][5]
Three primary types of this compound waste must be collected separately:
-
Solid Waste: Unused or expired pure this compound powder.
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions in DMSO, experimental media).
-
Contaminated Labware: Items that have come into direct contact with this compound (e.g., pipette tips, tubes, gloves, flasks).
Step 2: Collect and Label Hazardous Waste
Use only designated, leak-proof, and chemically compatible containers for waste collection.[3][5]
-
For Solid Waste: Collect in a clearly labeled, sealed container. The original manufacturer's container can be used if it is empty of all but trace amounts of the product.
-
For Liquid Waste: Use a dedicated hazardous waste container, compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Crucially, label the container with a "Hazardous Waste" tag, listing all constituents by their full chemical name and approximate percentages (e.g., "this compound, Dimethyl Sulfoxide"). [3]
-
Keep the container sealed except when adding waste.[3][5] Store in a designated satellite accumulation area within the lab.[4]
-
-
For Contaminated Labware: Collect disposable items in a designated, lined container clearly marked as "this compound Contaminated Waste." Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container.
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must be managed carefully due to the residue.
-
Triple-Rinse Procedure: The container must be rinsed three times with a suitable solvent (e.g., DMSO, followed by ethanol or isopropanol) to remove all residues.[1][6]
-
Collect Rinsate: The first rinse solution must be collected and disposed of as hazardous liquid waste. [3] Subsequent rinses may also require collection depending on local institutional policies.
-
Deface Label: After rinsing and air-drying, completely deface or remove the original label.[1][3]
-
Final Disposal: The clean, defaced container can then typically be disposed of with normal laboratory glass or plastic waste.[7]
Step 4: Arrange for Waste Pickup
Once your hazardous waste container is full, or as per your institution's guidelines, contact your EHS department to arrange for a hazardous waste pickup.[1] Do not attempt to transport or dispose of the waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for handling materials potentially contaminated with this compound.
Caption: Waste disposal workflow for this compound.
Logical Pathway for Safe Disposal
This diagram outlines the logical relationships and mandatory steps for ensuring compliance and safety when disposing of this compound.
Caption: Logical steps for this compound disposal.
References
- 1. vumc.org [vumc.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. odu.edu [odu.edu]
Navigating the Handling of Bobcat339: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential safety and logistical information for the handling of Bobcat339, a notable inhibitor of Ten-eleven translocation (TET) enzymes.
This compound, a cytosine-based small molecule, has garnered attention in the field of epigenetics for its potential to modulate DNA methylation through the inhibition of TET enzymes.[1][2] Understanding its properties and the necessary precautions for its use is critical for any laboratory professional incorporating it into their research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for proper storage, handling, and preparation of solutions.
| Property | Value | Source |
| IUPAC Name | 4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one | [3] |
| Molecular Formula | C₁₆H₁₂ClN₃O | [3] |
| Molecular Weight | 297.74 g/mol | [3] |
| CAS Number | 2280037-51-4 | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [3][6] |
| Storage (Powder) | -20°C for up to 2 years | [4] |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 6 months | [5][7] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn at all times:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: For operations that may generate dust or aerosols, a suitable particulate respirator is recommended.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of dust or fumes.[2] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
Operational and Disposal Plans
Preparation of Stock Solutions:
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][6] For example, a 10 mM stock solution can be prepared.[5] Due to its limited solubility in aqueous solutions, for cell-based assays, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[6] Aqueous solutions should not be stored for more than one day.[6]
Storage:
Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.[1][4] Solutions in DMSO should be stored at -80°C or -20°C.[5][7]
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Avoid release into the environment.[2]
Mechanism of Action and Experimental Considerations
This compound is reported to be an inhibitor of TET1 and TET2 enzymes, with IC50 values of 33 µM and 73 µM, respectively.[4][5][8] These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[2][3] By inhibiting TET enzymes, this compound can lead to a reduction in global 5hmC levels.[1]
However, it is crucial for researchers to be aware of a study suggesting that the inhibitory activity of some commercial preparations of this compound may be mediated by contaminating Copper(II).[3][9] This study found that independently synthesized and purified this compound had minimal inhibitory activity on its own.[9] Researchers should consider this when interpreting their results and may want to verify the purity of their this compound source.
Experimental Workflow: Assessing TET Inhibition
A general workflow to assess the inhibitory effect of this compound on TET enzymes in a cell-based assay is outlined below.
Caption: A generalized experimental workflow for evaluating the effect of this compound on TET enzyme activity in cultured cells.
DNA Methylation and Demethylation Pathway
The following diagram illustrates the central role of TET enzymes in the DNA demethylation pathway and the proposed point of inhibition by this compound.
Caption: The DNA methylation cycle, highlighting the inhibitory action of this compound on TET enzymes.
By providing this essential safety, logistical, and experimental context, we aim to empower researchers to confidently and safely incorporate this compound into their studies, fostering a deeper understanding of epigenetic regulation.
References
- 1. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shop.bobcat.com [shop.bobcat.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Small Molecule Inhibitors of TET Dioxygenases: this compound Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
